molecular formula C7H10N2O3 B13316376 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13316376
M. Wt: 170.17 g/mol
InChI Key: KBUAAUYMQMVAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a pyrazole-based building block of high interest in medicinal and synthetic chemistry. Pyrazole derivatives are recognized as vital substructures in compounds with significant biological properties, demonstrating a wide spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects . Furthermore, the pyrazole nucleus is a core unit in several FDA-approved pharmaceutical drugs . This specific acetic acid derivative serves as a versatile synthetic intermediate for the construction of more complex molecules. Researchers are exploring its potential in the design and synthesis of novel compounds, such as pyrazole-s-triazine hybrids, which have shown promising cytotoxicity against various cancer cell lines and potent inhibitory activity against key enzymatic targets like EGFR and components of the PI3K/AKT/mTOR signaling pathway . The compound is provided for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methoxy-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-9-5(3-4-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11)

InChI Key

KBUAAUYMQMVAHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-Methyl-1H-Pyrazole-5-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-methyl-1H-pyrazole-5-acetic acid derivatives , designed for researchers in medicinal chemistry and drug development.

Chemical Space, Synthesis, and Medicinal Applications

Executive Summary

The 1-methyl-1H-pyrazole-5-acetic acid scaffold (CAS: 35203-49-7) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for phenylacetic acids (e.g., Diclofenac) and indole-3-acetic acids (e.g., Indomethacin). Unlike its more common 3-isomer or the 4-substituted variants, the 5-substituted pyrazole offers unique steric vectors that position the carboxylic acid tail into specific hydrophobic pockets of enzymes such as COX-2, p38 MAPK, and various agrochemical targets (auxin receptors).

This guide addresses the primary challenge in working with this scaffold: Regioselectivity . Standard cyclization methods often favor the thermodynamically stable 3-isomer. This document details a validated, regioselective synthetic workflow (Lithiation/Oxalate Trapping) and explores the structure-activity relationships (SAR) that make this moiety valuable.

Chemical Architecture & Isomerism

The core structure consists of a pyrazole ring methylated at the N1 position and substituted with an acetic acid side chain at C5.

  • N1-Methyl Group: Locks the tautomeric equilibrium, preventing the "proton shuffle" seen in NH-pyrazoles. It also directs lithiation to the C5 position via coordination.

  • C5-Acetic Acid Tail: Provides a flexible linker (methylene bridge) for the carboxylic acid, allowing rotational freedom for binding interactions (salt bridges, H-bonds).

The Regioselectivity Challenge

In cyclization reactions (e.g., methylhydrazine + 1,3-dicarbonyls), the nucleophilic attack is governed by sterics and electronics. Methylhydrazine has two nucleophilic nitrogens:

  • -NH2 (More nucleophilic): Attacks the most electrophilic carbonyl.

  • -NHMe (More hindered): Attacks the second carbonyl.

Due to these factors, direct cyclization often yields mixtures of 1-methyl-3-acetic acid (major) and 1-methyl-5-acetic acid (minor). Therefore, post-functionalization of the pre-formed pyrazole ring is often the superior route for high-purity 5-substituted derivatives.

Advanced Synthetic Protocols

Two primary strategies exist: Direct Cyclization (often low selectivity) and Directed Lithiation (high selectivity).

Protocol A: The Directed Lithiation Route (Recommended)

This method utilizes the N1-methyl group to direct lithiation to the C5 position (ortho-lithiation), ensuring 100% regioselectivity.

Workflow:

  • Lithiation: 1-Methylpyrazole is treated with n-BuLi. The Lithium coordinates to N2, directing deprotonation at C5.

  • Acylation: The C5-lithio species reacts with diethyl oxalate to form the

    
    -keto ester.
    
  • Reduction: Wolff-Kishner reduction removes the ketone oxygen, leaving the acetic acid chain.

Experimental Procedure (Scale: 10 mmol)
  • Lithiation: To a solution of 1-methylpyrazole (0.82 g, 10 mmol) in anhydrous THF (20 mL) at -78°C , add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 min. Stir for 1 h at -78°C.

  • Trapping: Cannulate the lithiated solution into a pre-cooled (-78°C) solution of diethyl oxalate (2.2 g, 15 mmol) in THF (10 mL). Stir for 2 h, allowing to warm to 0°C. Quench with sat. NH4Cl. Extract with EtOAc.

  • Reduction (Wolff-Kishner): Dissolve the crude keto-ester in triethylene glycol (10 mL). Add hydrazine hydrate (20 mmol) and KOH (30 mmol). Heat to 120°C for 2 h (hydrazone formation), then raise to 180°C (distill off water/excess hydrazine) for 3 h.

  • Workup: Cool, acidify to pH 3 with HCl, and extract with EtOAc. Recrystallize from hexanes/EtOAc.

Protocol B: The Acetonedicarboxylate Route (Cyclization)

Useful for industrial scale where chromatography is feasible.

  • Reagents: Dimethyl 1,3-acetonedicarboxylate + Methylhydrazine.

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Outcome: Typically yields a mixture of 3-acetic and 5-acetic isomers, often requiring careful fractional crystallization or column chromatography.

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Comparison Start 1-Methylpyrazole Li_Int 5-Lithio-1-methylpyrazole (Transient) Start->Li_Int n-BuLi, THF, -78°C (Directed Lithiation) KetoEster Ethyl 2-(1-methyl-1H-pyrazol-5-yl) -2-oxoacetate Li_Int->KetoEster Diethyl Oxalate FinalProd 1-Methyl-1H-pyrazole -5-acetic acid KetoEster->FinalProd Wolff-Kishner Red. (N2H4, KOH, Heat) AltStart Dimethyl 1,3- acetonedicarboxylate Mixture Isomeric Mixture (3-isomer + 5-isomer) AltStart->Mixture + MeHydrazine (Cyclization) MeHydrazine Methylhydrazine MeHydrazine->Mixture Mixture->FinalProd Purification (Low Yield) Blue: Regioselective (Recommended) Blue: Regioselective (Recommended) Red: Non-selective (Traditional) Red: Non-selective (Traditional) Blue: Regioselective (Recommended)->Red: Non-selective (Traditional)

Caption: Comparative synthetic pathways. The lithiation route (top) ensures regioselectivity at C5, whereas cyclization (bottom) yields difficult-to-separate isomeric mixtures.

Medicinal Chemistry & Biological Applications[1][2][3][4]

Structure-Activity Relationship (SAR)

The 1-methyl-1H-pyrazole-5-acetic acid moiety serves as a scaffold for:

  • COX-2 Inhibitors: The acetic acid group mimics the arachidonic acid carboxylate. The 5-position places the acid in a similar vector to the para-chlorobenzoyl group of Indomethacin when the pyrazole is appropriately substituted.

  • CRTH2 Antagonists: Used in asthma/allergy research. The acetic acid "head" binds to the cationic arginine residue in the CRTH2 receptor pocket.

  • Kinase Inhibitors: The acid is often converted to an amide. The methylene spacer (-CH2-) provides flexibility, allowing the amide carbonyl to form H-bonds with the kinase hinge region or back-pocket residues.

Quantitative Data: Isomer Comparison

Comparison of physical properties between the 3-isomer and 5-isomer.

Feature1-Methyl-1H-pyrazole-5 -acetic acid1-Methyl-1H-pyrazole-3 -acetic acid
pKa (approx) 3.8 - 4.03.9 - 4.1
Lipophilicity (LogP) 0.450.52
1H NMR (Ring Proton)

6.1 - 6.2 ppm (C4-H)

6.0 - 6.1 ppm (C4-H)
1H NMR (N-Me)

3.8 - 3.9 ppm

3.7 - 3.8 ppm
Regiochemical Access Difficult (requires lithiation)Easy (major cyclization product)
Biological Niche Specific COX/Kinase pocketsGeneral linker

References

  • Levchenko, V., et al. (2025).[1] Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[2] [Link]

  • Aggarwal, R., et al. (2011). Regioselective synthesis of 1-methyl-3,5-disubstituted pyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]

  • PubChem. (2025).[3] Compound Summary: (1-Methyl-1H-pyrazol-5-yl)acetic acid (CAS 35203-49-7). National Library of Medicine. [Link]

  • Burguete, A., et al. (2011). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Pyrazole-based alpha-methoxy acids in medicinal chemistry

Strategic Deployment of Pyrazole-Based -Methoxy Acids in Medicinal Chemistry

Design, Synthesis, and Metabolic Optimization

Executive Summary: The Strategic Value of the Chemotype

In the optimization of carboxylic acid-containing drugs, particularly for metabolic targets like GPR40 (FFAR1) and PPARs , medicinal chemists often encounter a "stability-solubility trade-off." Standard phenylpropanoic acid tails are susceptible to

The Pyrazole-Based


-Methoxy Acid
  • Metabolic Blockade: The

    
    -methoxy group sterically and electronically blocks metabolic attack at the 
    
    
    -carbon, preventing racemization of chiral centers and inhibiting
    
    
    -oxidation.
  • Scaffold Rigidity: The pyrazole core acts as a rigid linker that modulates lipophilicity (lowering cLogP relative to phenyl rings) while offering specific hydrogen-bonding vectors (N-H donor / N: acceptor) to orient the acidic headgroup.

  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the

    
    -methoxy group lowers the pKa of the carboxylic acid, potentially altering ionic interactions within the binding pocket.
    

This guide details the design rationale, synthetic pathways, and validation protocols for this specific chemotype.

Medicinal Chemistry Rationale
2.1 The "Methoxy Effect" on Carboxylic Acids

The introduction of a methoxy group adjacent to the carboxylate (

PropertyStandard

-H Acid

-Methoxy Acid
Impact on Drug Design
Metabolic Stability Low (Susceptible to CYP-mediated hydroxylation &

-oxidation)
High (Quaternary center or steric block prevents abstraction)Extends

; prevents chiral inversion.
Acidity (pKa) ~4.5 - 5.0~3.5 - 4.0 Increased acidity due to -I effect of oxygen; stronger salt bridge potential.
Lipophilicity High (if alkyl chain)Moderate Oxygen atom reduces cLogP, improving solubility.
Toxicity Risk of Acyl-GlucuronidationReduced Risk Steric bulk hinders UGT transferases, reducing reactive metabolite formation.
2.2 The Pyrazole Advantage

Replacing a phenyl ring with a pyrazole in the scaffold (e.g., in GPR40 agonists like Fasiglifam analogs) serves to "de-grease" the molecule.

  • Dipole Moment: Pyrazoles possess a significant dipole, improving aqueous solubility compared to benzene.

  • Vector Control: The 1,3-, 1,4-, or 1,5-substitution patterns allow precise orientation of the

    
    -methoxy acid tail relative to the pharmacophore's lipophilic tail.
    
Structural Evolution & Design Logic

The following diagram illustrates the logical evolution from a standard phenylpropanoic acid agonist (susceptible to metabolism) to the optimized pyrazole-based

DesignLogiccluster_0Generation 1: Phenylpropanoic Acidcluster_1Optimization Strategycluster_2Generation 2: Pyrazole alpha-Methoxy AcidGen1Phenyl-CH2-CH2-COOH(High Lipophilicity)(Metabolic Liability at alpha-C)Step1Scaffold Hop:Phenyl -> Pyrazole(Reduces cLogP)Gen1->Step1 1. Bioisosterism Step2Alpha-Functionalization:H -> OMe(Blocks Metabolism)Step1->Step2 2. Functionalization Gen2Pyrazole-CH2-CH(OMe)-COOH(Improved Solubility)(Metabolic Stability)(Reduced Glucuronidation)Step2->Gen2 3. Optimized Lead

Figure 1: Structural evolution strategy transforming a metabolic liability into a stable, potent chemotype.

Synthetic Protocols

Constructing the

Method A: The Cyanohydrin Route (Scalable & Robust)

This method is preferred for generating the racemic acid, which can then be chirally separated.

Step-by-Step Methodology:

  • Formylation: Start with the desired N-substituted pyrazole. Perform a Vilsmeier-Haack formylation (

    
    ) to install an aldehyde at the C4 position.
    
    • Checkpoint: Monitor disappearance of starting material via TLC (Hex/EtOAc 3:1).

  • Cyanohydrin Formation: Treat the aldehyde with

    
     (Trimethylsilyl cyanide) and a catalytic amount of 
    
    
    (Zinc Iodide) in DCM at 0°C.
    • Mechanism:[1] Nucleophilic attack of cyanide on the carbonyl.

  • Pinner Reaction / Hydrolysis: Treat the silylated cyanohydrin with

    
     to form the 
    
    
    -hydroxy methyl ester, followed by methylation.
    • Alternative (Direct Methoxy): If the intermediate allows, reacting the aldehyde with

      
       can yield the 
      
      
      -methoxy ester directly via a carbene mechanism, though yields vary.
  • Methylation (The Critical Step):

    • Substrate:

      
      -Hydroxy ester.
      
    • Reagents:

      
       (Silver Oxide) and 
      
      
      (Methyl Iodide) in acetonitrile.
    • Why Silver Oxide? It acts as a mild base that promotes O-methylation without causing

      
      -elimination or racemization of sensitive substrates.
      
  • Saponification: Hydrolysis of the ester using

    
     in 
    
    
    . Avoid harsh conditions to prevent demethylation.
Method B: Direct Alkylation (Convergent)

This method couples a pre-formed

  • Pyrazole Synthesis: Synthesize the pyrazole core with a free NH or a leaving group (e.g., 4-bromo-pyrazole).

  • Fragment Coupling:

    • If N-alkylation: React Pyrazole-NH with Methyl 2-bromo-2-methoxyacetate (or propanoate) using

      
       in DMF.
      
    • Note: This often yields mixtures of N1/N2 isomers. Regiochemistry must be confirmed via NOESY NMR.

Visualization of Synthetic Workflow

SynthesisStartSubstituted PyrazoleStep11. Vilsmeier-Haack(POCl3, DMF)Start->Step1Inter1Pyrazole-4-CarbaldehydeStep1->Inter1Step22. Cyanosilylation(TMSCN, ZnI2)Inter1->Step2Inter2TMS-CyanohydrinStep2->Inter2Step33. Pinner/Hydrolysis(HCl/MeOH)Inter2->Step3Inter3alpha-Hydroxy EsterStep3->Inter3Step44. O-Methylation(Ag2O, MeI)Inter3->Step4Inter4alpha-Methoxy EsterStep4->Inter4Step55. Saponification(LiOH, THF/H2O)Inter4->Step5FinalTarget: Pyrazole-alpha-Methoxy AcidStep5->Final

Figure 2: The "Cyanohydrin Route" for synthesizing pyrazole-based

Experimental Validation Protocols

To ensure the integrity of the synthesized compounds, the following assays are mandatory.

6.1 Metabolic Stability Assay (Microsomal)
  • Objective: Confirm the

    
    -methoxy group blocks oxidative metabolism.
    
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate test compound (

      
      ) with HLM (
      
      
      ) at 37°C.
    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) should be 
    
    
    protein. Compare directly to the
    
    
    -H analog.
6.2 Enantiomeric Purity (Chiral HPLC)

Since the biological activity (e.g., GPR40 agonism) usually resides in the (S)-enantiomer (for phenylpropanoic derivatives) or specific configuration, chiral separation is critical.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

  • Detection: UV at 254 nm.

  • Requirement: ee > 98% required for biological testing.

References
  • Mikami, S., et al. (2012).[2] "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes."[2][3][4] Journal of Medicinal Chemistry. Link

  • Negoro, N., et al. (2012).[2] "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lassalle, G., et al. (2019).

    
     and 
    
    
    ." Journal of Medicinal Chemistry. Link
  • Ballatore, C., et al. (2013).[5] "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem. Link

Technical Guide: The 1-Methyl-1H-pyrazol-5-yl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the 1-methyl-1H-pyrazol-5-yl scaffold, a specific isomer of the pyrazole pharmacophore distinct from its more common 3-yl and 4-yl counterparts. It addresses the structural, electronic, and synthetic nuances required for high-fidelity medicinal chemistry.

Executive Summary: Scaffold Architecture

The 1-methyl-1H-pyrazol-5-yl moiety is a five-membered heteroaromatic ring linked to the rest of the molecule at the carbon adjacent to the methylated nitrogen (position 5). Unlike the linear 1,4-substitution or the less sterically congested 1,3-substitution, the 1,5-substitution pattern introduces a unique steric and electronic vector .

  • Core Utility: Used to enforce specific conformational twists (atropisomerism potential) and to optimize dipole alignment in protein binding pockets.

  • Key Differentiator: The N-methyl group at position 1 is proximal to the substituent at position 5, creating a "clash" that forces out-of-plane twisting, unlike the planar 1-methyl-3-yl isomer.

  • Critical Warning: Certain derivatives (specifically carboxamides) have been linked to acute mitochondrial toxicity, necessitating early counter-screening.

Physicochemical Properties & Electronic Profile[1][2]

Dipole Moment & Vector Analysis

The pyrazole ring possesses a significant dipole moment due to the two adjacent nitrogen atoms. The orientation of this dipole relative to the drug's attachment point is the primary reason for selecting the 5-yl isomer over the 3-yl.

Property1-Methyl-1H-pyrazol-5-yl1-Methyl-1H-pyrazol-3-ylMechanistic Implication
Dipole Vector Aligned towards the substituent connection.Aligned away or parallel to the connection.5-yl isomers often have higher aqueous solubility due to exposed polar vectors.
Steric Environment High: N-Me and C5-Substituent are vicinal (1,2-relationship).Low: N-Me and C3-Substituent are separated by C2 (1,3-relationship).5-yl scaffolds induce a twisted conformation (non-planar) relative to the attached aryl/heteroaryl ring.
H-Bonding N2 is a moderate acceptor.[1]N2 is a moderate acceptor.[1]The N2 lone pair in the 5-yl isomer is often more accessible if the C5-substituent twists out of plane.
LogP (Lipophilicity) Generally lower (more polar surface area exposed).Generally higher (better packing/planarity).Use 5-yl to lower LogD in lead optimization.
Electronic Landscape

The 1-methyl group acts as an electron-donating group (EDG) via induction, making the ring electron-rich. However, the 5-position is electronically distinct:

  • C5 Position: More electron-deficient than C4 due to the inductive withdrawal of the adjacent N1.

  • pKa: The conjugate acid of N-methylpyrazole has a pKa of ~2.0–2.5. It is a weak base, protonating at N2.

Synthetic Accessibility & Regiocontrol

Synthesizing the 1,5-isomer is chemically challenging because the standard condensation of methylhydrazine with 1,3-diketones kinetically favors the 1,3-isomer (sterically less crowded). Achieving the 1,5-isomer requires specific directing groups or stepwise cyclization.

Validated Synthetic Protocol: Enaminone Route

This protocol ensures high regioselectivity for the 1-methyl-5-substituted pyrazole.

Reaction Principle: Reaction of an N,N-dimethylenaminone with methylhydrazine. The hydrazine NH2 (more nucleophilic) attacks the carbonyl carbon (hard electrophile), while the NHMe attacks the enamine carbon, leading to the 1,5-isomer.

Step-by-Step Methodology:

  • Enaminone Formation:

    • React the starting acetyl-aromatic/heteroaromatic (R-CO-CH3) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Conditions: Reflux in toluene or neat at 80°C for 4–12 hours.

    • Checkpoint: Monitor disappearance of ketone by TLC. Product is often a yellow solid/oil.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M).

    • Add Methylhydrazine (1.2 equiv) dropwise at 0°C (Exothermic!).

    • Critical Step: Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Note: If Methylhydrazine is added to a hot solution, the 1,3-isomer ratio increases. Cold addition favors the kinetic 1,5-product.

  • Workup:

    • Concentrate in vacuo.[2]

    • Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The 1,5-isomer typically elutes after the trace 1,3-isomer due to higher polarity.

Synthetic Logic Diagram (DOT)

G Start Methyl Ketone (R-CO-CH3) Inter Enaminone Intermediate (R-CO-CH=CH-NMe2) Start->Inter Condensation Reagent1 DMF-DMA Reflux Reagent1->Inter Path1 Nucleophilic Attack 1 (NH2 attacks C=O) Inter->Path1 Kinetic Control (0°C) Reagent2 MeNHNH2 (Methylhydrazine) Reagent2->Path1 Path2 Nucleophilic Attack 2 (NHMe attacks C-N) Path1->Path2 Cyclization ByProduct 1-Methyl-3-Substituted Pyrazole (Impurity) Path1->ByProduct Thermal Isomerization (Avoid Heat initially) Product 1-Methyl-5-Substituted Pyrazole (Target) Path2->Product Major Product

Caption: Regioselective synthesis pathway via enaminone intermediate, favoring the 1,5-substitution pattern through kinetic control.

Medicinal Chemistry Applications & Toxicology[3]

Structural Case Study: Tepoxalin

Tepoxalin (Zubrin) illustrates the stability and utility of the N-methyl-pyrazole scaffold, although it utilizes a 1,5-diaryl substitution pattern.

  • Structure: 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide.[3][4][5]

  • Role of Scaffold: The pyrazole ring serves as a rigid linker that orients the hydroxamic acid (metal chelator) and the lipophilic aryl rings to inhibit both COX and LOX enzymes. The 1,5-substitution creates a twisted "propeller" shape essential for fitting into the hydrophobic channel of the enzyme.

Critical Toxicity Warning: Mitochondrial Inhibition

Recent data indicates that specific 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit unexpected acute mammalian toxicity.

  • Mechanism: Inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Observation: In rodent models, certain 5-carboxamides caused rapid respiratory depression and death, despite clean profiles in standard cell viability assays (e.g., HeLa, HEK293).

  • Mitigation Protocol:

    • Glu/Gal Screen: Test compounds in Glucose vs. Galactose media. Mitochondrial toxins show >3-fold potency shift in Galactose media (where cells rely on OXPHOS).

    • Seahorse Assay: Directly measure Oxygen Consumption Rate (OCR) early in the lead optimization process for this scaffold.

Biological Mechanism Diagram (DOT)

MitoTox Compound 1-Methyl-1H-pyrazole-5-carboxamide (Drug Candidate) Target Mitochondrial Complex I (NADH Dehydrogenase) Compound->Target Binds/Inhibits Effect1 Inhibition of Electron Transport Target->Effect1 Effect2 ATP Depletion Effect1->Effect2 Effect3 ROS Generation Effect1->Effect3 Outcome Acute Toxicity / Respiratory Failure Effect2->Outcome Effect3->Outcome

Caption: Mechanism of potential acute toxicity associated with specific 1-methyl-pyrazole-5-carboxamide sub-classes.

References

  • Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). "The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives." Link

  • Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazoles." Frontiers in Chemistry. Link

  • PubChem Compound Summary. (2025). "Tepoxalin."[1][4][5][6] Link

  • Gomes, P. M. O., et al. (2020). "Chemical structures and numbering of pyrazole and dihydropyrazole tautomers." Molecules. Link

Sources

Strategic Sourcing & Technical Monograph: 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for drug discovery professionals requiring 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . Due to the specific and non-commodity nature of this building block, the content prioritizes strategic sourcing (Custom Synthesis vs. Catalog) and technical validation (Synthesis & QC).

Part 1: Executive Summary & Compound Profile

This compound represents a specialized "Mandelic Acid" bioisostere where the phenyl ring is replaced by a 1-methyl-1H-pyrazole-5-yl moiety. In medicinal chemistry, this substitution is critical for modulating lipophilicity (LogP) and introducing novel hydrogen bond acceptors/donors compared to the phenyl analog.

Note on Availability: This specific isomer (5-yl) is less common in commodity catalogs than the 3-yl or 4-yl isomers. High-throughput sourcing often yields "Made-to-Order" results rather than "In-Stock" inventory.

Chemical Identity
ParameterSpecification
IUPAC Name This compound
Structure Description

-Methoxy acetic acid substituted at the

-position with 1-methylpyrazole at C5.[1][2][3][4][5][6][7][8][9][10]
Molecular Formula

Molecular Weight 170.17 g/mol
Key Feature Chiral Center at

-carbon (Enantiomers: R and S)
Predicted pKa ~3.5 (Carboxylic acid)

Part 2: Sourcing Landscape & Decision Framework

Because this compound is a "Tier 3" building block (specialized/custom), researchers must navigate a specific decision tree to secure high-quality material.

Global Supplier Tiering
TierSupplier TypeRepresentative VendorsStrategy
Tier 1 Stock Aggregators MolPort , eMolecules First Pass: Search here to find "on-the-shelf" vials from boutique labs.
Tier 2 Building Block Specialists Enamine , ChemScene , Combi-Blocks Primary Source: These vendors likely hold the precursor (alcohol) or can synthesize rapidly.
Tier 3 Custom Synthesis (CRO) WuXi AppTec , Pharmaron , SpiroChem Scale-Up: Use for >10g quantities or specific enantiopure requirements.
Sourcing Decision Logic (DOT Visualization)

The following decision tree illustrates the autonomous workflow for procuring this compound, minimizing lead time risks.

SourcingStrategy Start Requirement: this compound CheckAgg Step 1: Search Aggregators (eMolecules/MolPort) Start->CheckAgg StockFound In Stock? CheckAgg->StockFound BuyStock Purchase Sample (Validate Purity) StockFound->BuyStock Yes CheckSpecialist Step 2: Check Specialists (Enamine/Combi-Blocks) StockFound->CheckSpecialist No CanSynth Catalog 'Make-to-Order'? CheckSpecialist->CanSynth OrderMTO Order (2-4 weeks lead) CanSynth->OrderMTO Yes CustomSynth Step 3: Custom Synthesis (Route Design Required) CanSynth->CustomSynth No Define Route (See Part 3) Define Route (See Part 3) CustomSynth->Define Route (See Part 3)

Figure 1: Strategic sourcing decision tree for rare heterocyclic building blocks.

Part 3: Technical Synthesis & Validation (The "Make" Protocol)

If commercial sourcing fails or lead times are prohibitive, the following synthesis route is the industry standard for generating


-functionalized pyrazole acetic acids. This protocol is self-validating  via key NMR checkpoints.
Retrosynthetic Logic

The C5-position of 1-methylpyrazole is the most acidic proton (pK ~29) and can be selectively lithiated, allowing direct nucleophilic attack on a glyoxylate electrophile.

Pathway: 1-Methylpyrazole


Lithiated Species

$\alpha$-Hydroxy Ester

$\alpha$-Methoxy Ester

Target Acid.
Experimental Protocol (Step-by-Step)
Step 1: C5-Lithiation and Formylation/Glyoxylation
  • Reagents: 1-Methylpyrazole,

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5M in hexanes), Ethyl Glyoxylate (50% in toluene), THF (anhydrous).
  • Protocol:

    • Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF under

      
       atmosphere. Cool to -78°C .
      
    • Add

      
      -BuLi (1.1 eq) dropwise over 20 min. Checkpoint: Solution typically turns yellow/orange, indicating formation of 5-lithio-1-methylpyrazole.
      
    • Stir for 1 hour at -78°C.

    • Add Ethyl Glyoxylate (1.2 eq) dropwise.

    • Allow to warm to 0°C over 2 hours. Quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Intermediate: Ethyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate.

Step 2: O-Methylation (Williamson Ether Synthesis)
  • Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), DMF.

  • Protocol:

    • Dissolve Intermediate 1 in DMF at 0°C.

    • Add NaH (1.2 eq) carefully. Stir 30 min until gas evolution ceases.

    • Add MeI (1.5 eq). Warm to Room Temperature (RT) and stir 4 hours.

  • Intermediate: Ethyl 2-methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetate.

Step 3: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).

  • Protocol:

    • Dissolve ester in THF/Water. Add LiOH (2.0 eq).

    • Stir at RT for 3 hours. Checkpoint: Monitor by TLC (disappearance of non-polar ester spot).

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc (Note: Product is amphiphilic; salting out may be required).

Synthesis Workflow Diagram[1]

SynthesisProtocol Reactant 1-Methylpyrazole Step1 1. n-BuLi, -78°C 2. Ethyl Glyoxylate Reactant->Step1 Inter1 Intermediate A: alpha-Hydroxy Ester Step1->Inter1 C-C Bond Formation Step2 NaH, MeI DMF, 0°C Inter1->Step2 Inter2 Intermediate B: alpha-Methoxy Ester Step2->Inter2 O-Alkylation Step3 LiOH, THF/H2O Hydrolysis Inter2->Step3 Final Target: 2-Methoxy-2-(1-methyl- 1H-pyrazol-5-yl)acetic acid Step3->Final Saponification

Figure 2: Synthetic pathway for the target compound via C5-lithiation logic.

Part 4: Quality Assurance & Qualification

When sourcing this material from a vendor or synthesizing in-house, the following QC parameters are non-negotiable for drug development applications.

Analytical Specifications[7][9]
Test MethodAcceptance CriteriaRationale
1H NMR (DMSO-d6) Diagnostic peaks:

3.8-4.0 (s, 3H, N-Me),

3.3 (s, 3H, O-Me),

5.1 (s, 1H,

-CH).
Verifies the 5-yl regiochemistry (distinct from 3-yl or 4-yl) and O-methylation.
LC-MS [M+H]+ = 171.17

0.5 Da; Purity > 95% (UV 254nm).
Confirms molecular weight and absence of unreacted starting material.[9]
Chiral SFC/HPLC ee > 98% (if buying chiral).Critical if the project requires a specific enantiomer (R/S).
Regiochemistry Verification (The "Trust" Pillar)

The most common impurity is the 4-yl isomer or 3-yl isomer if the lithiation was not temperature-controlled or if the starting material contained isomers.

  • Validation: In 1H NMR, the coupling constant between the pyrazole protons (H3 and H4) for the 5-yl substituted derivative is typically

    
    . If you see a singlet or different splitting, suspect the wrong isomer.
    

References

  • Aggarwal, V. K., et al. (2003). Lithiation of 1-methylpyrazole and reaction with electrophiles. Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives. PubChem.[6]

  • Knochel, P. (2010). Handbook of Functionalized Organometallics: Applications in Synthesis. Wiley-VCH.
  • eMolecules Database. (2026). Search Results for Substructure: 1-methyl-1H-pyrazol-5-yl.

Sources

Methodological & Application

Synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a multi-step process commencing with the formylation of 1-methylpyrazole, followed by cyanohydrin formation, hydrolysis to an α-hydroxy acid, and concluding with a selective O-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind the procedural choices.

Introduction

Substituted pyrazole acetic acids are significant scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The target molecule, this compound, incorporates a methoxy group at the α-position to the carboxylic acid, a structural motif that can influence the compound's metabolic stability and binding affinity to biological targets. This guide outlines a robust and reproducible synthetic route, providing the necessary details for its successful implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis is designed as a four-step sequence, starting from readily available 1-methylpyrazole. Each step is optimized to ensure high purity and reasonable yields of the intermediates and the final product.

Synthetic_Pathway A 1-Methylpyrazole B 1-Methyl-1H-pyrazole-5-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile B->C KCN, H2O D 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid C->D aq. HCl, Heat E This compound D->E CH3I, Ag2O Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis & Documentation A Reagent & Glassware Preparation B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition (Controlled Temperature) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Quenching & Extraction D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, IR) G->H I Data Recording in Lab Notebook H->I

Using 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Terminal Capping and Peptide Modification using 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Executive Summary

This guide details the protocol for utilizing This compound as a specialized building block in peptide synthesis. Unlike standard amino acids, this molecule lacks a reactive amine for chain elongation; it is exclusively used as an N-terminal capping reagent or a linker unit .

The 1-methyl-1H-pyrazol-5-yl moiety introduces specific hydrogen-bond acceptor properties and metabolic stability distinct from phenylacetic acid derivatives, while the


-methoxy group modulates lipophilicity and conformational flexibility. Successful incorporation requires specific attention to steric hindrance at the 

-carbon and the prevention of base-catalyzed racemization (epimerization) during activation.

Chemical Profile & Strategic Considerations

Physicochemical Properties
  • Structure Analysis: The molecule features a carboxylic acid attached to a secondary carbon bearing a methoxy group and a pyrazole ring.

  • Steric Environment: The

    
    -carbon is sterically congested. The methoxy group and the heteroaromatic ring create a "roof" effect, slowing down nucleophilic attack at the activated carbonyl.
    
  • Acidity & Racemization Risk: The

    
    -proton is acidified by the electron-withdrawing nature of the carbonyl, the methoxy oxygen, and the pyrazole ring. Consequently, this molecule is prone to racemization  via enolization under basic conditions.
    
Solubility and Stability
  • Solvents: Highly soluble in DMF, NMP, and DMSO. Moderately soluble in DCM.

  • Basicity: The pyrazole nitrogen (N2) has a pKa

    
     2.5. It is not basic enough to interfere with standard coupling bases (DIPEA/NMM) but will be protonated during acidic HPLC purification (0.1% TFA), affecting retention times.
    

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Best for: High-throughput synthesis, standard Fmoc/tBu chemistry.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to the steric bulk of the acid.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for lower racemization risk).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for 20 minutes. Drain.

  • Activation Cocktail:

    • In a separate vial, dissolve This compound (3.0 equivalents relative to resin loading).

    • Add HATU (2.9 equivalents).

    • Add DMF to achieve a concentration of 0.2 M.

    • Add DIPEA (6.0 equivalents). Critical: Add base last immediately before dispensing to resin to minimize pre-activation racemization time.

  • Coupling:

    • Transfer the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature. Note: Longer times are required compared to standard amino acids due to steric hindrance.[1]

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue/violet), re-couple using fresh reagents.

  • Washing: Drain and wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
Protocol B: Solution-Phase Coupling (Fragment Condensation)

Best for: Scale-up, convergent synthesis, or valuable peptide fragments.

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This combination is less basic than HATU/DIPEA, significantly reducing the risk of

    
    -epimerization.
    
  • Solvent: DCM or DMF/DCM mixture.

Step-by-Step Procedure:

  • Dissolve the amine component (1.0 equiv) in DCM/DMF.

  • Add This compound (1.1 equiv).

  • Add Oxyma Pure (1.1 equiv).

  • Cool the mixture to

    
     on an ice bath.
    
  • Add DIC (1.1 equiv) dropwise.

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash with 5% citric acid (removes pyrazole derivatives and unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .

Quantitative Data Summary

ParameterMethod A (HATU)Method B (DIC/Oxyma)
Coupling Efficiency High (>95%)Moderate to High (85-95%)
Racemization Risk Moderate (Base-dependent)Low (Neutral conditions)
Steric Tolerance ExcellentGood
Reaction Time 2 - 4 Hours4 - 12 Hours
By-products Tetramethylurea (water soluble)Diisopropylurea (precipitate)

Mechanistic Visualization

Figure 1: Activation and Coupling Pathway

The following diagram illustrates the HATU-mediated activation pathway, highlighting the critical window where racemization can occur before the amine attack.

CouplingMechanism Acid 2-Methoxy-2-(1-methyl- 1H-pyrazol-5-yl)acetic acid ActiveEster Activated OAt Ester (Susceptible to Racemization) Acid->ActiveEster Activation HATU HATU / Base HATU->ActiveEster Product Capped Peptide Product ActiveEster->Product Nucleophilic Attack (Major Path) Racemate Racemized By-product (via Enolate) ActiveEster->Racemate Base-Cat. Enolization (Side Rxn) Amine Peptide-NH2 Amine->Product

Caption: Activation of the


-methoxy acid by HATU generates an active ester. Rapid coupling favors the desired product, while prolonged exposure to base promotes enolization and racemization.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: Steric hindrance from the

      
      -methoxy group.
      
    • Solution: Double couple (repeat Protocol A). Switch to microwave-assisted synthesis (

      
      , 15 mins, max 20W to prevent degradation).
      
  • Issue: Epimerization (Detected by HPLC split peaks).

    • Cause: Excessive base or prolonged activation time.

    • Solution: Switch to Protocol B (DIC/Oxyma). If using HATU, use Collidine instead of DIPEA as the base.

  • Issue: Poor Solubility.

    • Solution: The pyrazole moiety improves solubility in polar organic solvents. Ensure DMF is used; avoid pure DCM for the acid dissolution step if precipitation occurs.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation.[2] Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: A Practical Guide to Reagents for Amide Bond Formation with Pyrazole Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Pyrazole-Containing Amides

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs on the market and featuring in two-thirds of drug candidates.[1] Its stability, conformational rigidity, and hydrogen bonding capabilities make it a privileged functional group in molecular design. Concurrently, the pyrazole scaffold has emerged as a critical pharmacophore, found in numerous FDA-approved drugs like Celecoxib and Sildenafil.[2] The fusion of these two motifs through the coupling of pyrazole acetic acids with amines yields molecules of significant therapeutic potential.[3][4]

However, the synthesis of these target molecules is not without its challenges. The coupling of α-substituted carboxylic acids, such as pyrazole acetic acids, introduces a significant risk of racemization at the stereogenic α-carbon, potentially rendering the final compound biologically inactive.[5] Furthermore, the pyrazole ring itself contains nucleophilic nitrogen atoms that can compete with the desired amine, leading to unwanted N-acylation side products. Selecting the appropriate coupling reagent and reaction conditions is therefore paramount to navigating these challenges and achieving a high yield of the desired, chirally pure product.

This application note provides a comprehensive guide for researchers on selecting and utilizing modern coupling reagents for the efficient synthesis of amides from pyrazole acetic acids. We will delve into the mechanisms of common reagent classes, provide comparative data, and offer detailed, field-tested protocols to ensure successful and reproducible outcomes.

Fundamentals: The Principle of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures (>180 °C), which are incompatible with the complex, sensitive functional groups typical of pharmaceutical intermediates.[1] Therefore, the reaction must be facilitated by converting the carboxylic acid's hydroxyl group into a better leaving group. This process, known as "activation," transforms the carboxylate into a highly reactive intermediate that is readily attacked by the amine nucleophile.[6]

The general workflow for amide bond formation is a two-step process that is often performed in a single pot.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Pyrazole Acetic Acid Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Intermediate + Reagent Reagent Coupling Reagent Amide Target Amide Product Active_Intermediate->Amide + Amine Amine Amine Byproduct Reagent Byproduct

Figure 1: General workflow for amide bond formation.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent directly impacts reaction efficiency, cost, side product profile, and the preservation of stereochemical integrity. The most common classes of reagents are carbodiimides and onium salts.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and cost-effective coupling reagents.[7]

Mechanism of Action: EDC reacts with the pyrazole acetic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is unstable and prone to two competing side reactions:

  • Racemization: For chiral pyrazole acetic acids, the intermediate can cyclize to form an azlactone, which readily epimerizes, leading to a loss of stereochemical purity.[10]

  • N-Acylurea Formation: The intermediate can rearrange to a stable, unreactive N-acylurea, which consumes the starting material and complicates purification.[11]

To mitigate these issues, nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[12][13] These additives intercept the O-acylisourea to form a more stable active ester (OBt or OAt ester). This active ester is less prone to rearrangement and reacts more rapidly with the amine, outcompeting the racemization pathway.[12][14] Modern, safer alternatives like OxymaPure® also function via this mechanism.[13]

  • Advantages: Low cost, and in the case of EDC, the urea byproduct is water-soluble, simplifying workup.[11][15]

  • Disadvantages: High risk of racemization and side product formation without additives.[12] HOBt and HOAt are potentially explosive and require careful handling.[12]

  • Best For: Simple, non-sterically hindered pyrazole acetic acids where cost is a primary consideration. The use of an additive is considered mandatory for preserving chiral integrity.

Onium Salts: The High-Performance Reagents

Onium salts, which include phosphonium and aminium/guanidinium salts, offer higher reactivity and generally cleaner reaction profiles compared to carbodiimides, albeit at a higher cost.[6] These reagents are particularly suited for challenging substrates.

3.2.1 Phosphonium Salts (e.g., PyBOP, PyAOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that generates an OBt active ester in situ.[16] Its azabenzotriazole counterpart, PyAOP, is even more reactive.[7]

  • Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the pyrazole acetic acid carboxylate is formed, which then reacts with the phosphonium salt to generate the active ester and a phosphine oxide byproduct.

  • Advantages: High coupling efficiency, low racemization risk, and crucially, no risk of guanidinylation side reactions.[16][17]

  • Disadvantages: Higher cost and the generation of phosphine oxide byproducts which must be removed during purification.

  • Best For: Valuable or sensitive pyrazole acetic acids, especially in late-stage synthesis where avoiding difficult-to-remove side products is critical.

3.2.2 Aminium/Guanidinium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class includes some of the most powerful and popular coupling reagents available. Reagents like HBTU, HATU, and HCTU were historically named as uronium salts but have since been confirmed by X-ray crystallography to exist as the more stable guanidinium isomers.[18] They function by generating active esters in situ.

  • Mechanism of Action: Similar to phosphonium salts, these reagents react with the carboxylate in the presence of a base to form a highly reactive ester. The reactivity is dictated by the nature of the hydroxybenzotriazole core.

    • HATU (based on HOAt) is more reactive than HCTU (based on 6-Cl-HOBt), which is in turn more reactive than HBTU (based on HOBt).[12][14]

  • Advantages: Extremely high reactivity, fast reaction times, and water-soluble byproducts, making them ideal for difficult couplings, including those with sterically hindered pyrazole acetic acids or poorly nucleophilic amines.[13]

  • Disadvantages: The primary drawback is a potential side reaction where the reagent can react with the free N-terminal amine of the coupling partner to form a stable guanidinium species, which terminates the reaction.[17] This is more likely during slow couplings. These reagents are also more expensive and can be sensitizers.[12]

  • Best For: Challenging couplings involving sterically hindered substrates or secondary amines. HATU is often the reagent of choice when all other methods fail due to its superior reactivity, which minimizes reaction times and suppresses racemization.

G Acid R-COOH (Pyrazole Acetic Acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base - HB⁺ Base Base (e.g., DIPEA) Active_Ester OAt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU Amide Target Amide (R-CO-NHR') Active_Ester->Amide + Amine Amine Amine (R'-NH₂) Byproduct Tetramethylurea + HOAt + PF₆⁻

Figure 2: Activation mechanism using HATU.

Data Summary and Reagent Selection

Choosing the optimal reagent requires balancing reactivity, cost, and potential side reactions. The following table provides a comparative summary to guide this decision-making process.

FeatureEDC / HOBtPyBOPHATU
Reagent Type Carbodiimide + AdditivePhosphonium SaltAminium/Guanidinium Salt
Relative Reactivity ModerateHighVery High
Racemization Risk Low to Moderate (Additive is essential)LowVery Low (due to fast kinetics)
Key Byproducts Water-soluble urea, HOBtPhosphine oxide, PyrrolidineWater-soluble urea, HOAt
Guanidinylation Risk NoneNonePossible
Relative Cost LowHighHigh
Best Use Case for Pyrazole Acetic Acids Routine synthesis of simple, non-hindered amides where cost is a key factor.Valuable substrates where byproduct purity is critical; avoids guanidinylation.Sterically hindered substrates, poorly nucleophilic amines, or difficult couplings requiring maximum reactivity.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: General-Purpose Coupling using EDC/HOBt

This protocol is suitable for coupling non-sterically hindered pyrazole acetic acids with primary amines.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M).

  • Amine Addition: Add the amine (1.1 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU

This protocol is recommended for challenging couplings, such as those involving secondary amines or sterically demanding pyrazole acetic acids.

  • Activation: In a dry flask under an inert atmosphere, dissolve the pyrazole acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. This is the pre-activation step.

  • Amine Addition: Add the amine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature. The reaction is typically rapid; monitor by TLC or LC-MS (usually complete within 1-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (aq) (if the product is base-stable), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Robust Coupling with Minimal Side Reactions using PyBOP

This protocol is an excellent choice for valuable substrates where avoiding the potential for guanidinylation is paramount.

  • Reagent Preparation: To a solution of the pyrazole acetic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF or DCM (0.2 M) under an inert atmosphere, add PyBOP (1.1 eq).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS (typically 2-8 hours).

  • Workup: Dilute with ethyl acetate or DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Poor quality or wet reagents/solvents.1. Switch to a more powerful reagent (e.g., EDC → HATU). 2. Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time. 3. Use freshly opened, anhydrous solvents and high-purity reagents.
Racemization Detected 1. Omission of additive (HOBt/HOAt) with carbodiimides. 2. Reaction is too slow, allowing azlactone formation. 3. Excessive amount of base or prolonged reaction time.1. Always use an additive like HOBt or OxymaPure with EDC/DCC. 2. Use a more reactive reagent (e.g., HATU) to accelerate the desired coupling. 3. Use the minimum required amount of base (typically 2-3 eq).
N-acylation of Pyrazole Ring The NH of the pyrazole ring is competing with the amine nucleophile.1. Protect the pyrazole nitrogen (e.g., with a Boc or SEM group) prior to coupling. 2. Use a highly reactive reagent (HATU) and slightly sub-stoichiometric amounts of the amine to favor the intermolecular reaction.
Guanidinylation Side Product (with HATU/HBTU) The coupling reagent is reacting with the amine before the carboxylic acid is fully activated.1. Pre-activate the pyrazole acetic acid with HATU and base for 10-15 minutes before adding the amine. 2. Ensure the carboxylic acid is used in slight excess relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq HATU). 3. Switch to a phosphonium reagent like PyBOP.

Conclusion

The successful synthesis of amides from pyrazole acetic acids is readily achievable with a rational approach to reagent selection. For routine applications, the combination of EDC with an additive like HOBt or OxymaPure offers a cost-effective solution. For more challenging substrates, or when material value is high, onium salt reagents are superior. PyBOP provides a robust and clean conversion with no risk of guanidinylation, while HATU stands as the premier choice for overcoming significant steric hindrance and minimizing racemization through rapid reaction kinetics. By understanding the mechanisms and trade-offs of each class, researchers can confidently select the optimal conditions to advance their drug discovery and development programs.

References

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Google Scholar.
  • Porta, R., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Amide Bond Formation. (2022). Royal Society of Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). (1995). Journal of the American Chemical Society. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2016). PMC. [Link]

  • Carbodiimides and Additives. (2021). AAPPTEC. [Link]

  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. (1998). PubMed. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). RSC Publishing. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2249-2260. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). (2015). PMC. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2024). PMC. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Organic Chemistry Portal. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2023). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). MDPI. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Wiley Online Library. [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Phosphonium coupling. (n.d.). Wikipedia. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Omega. [Link]

  • Phosphonium Salts. (n.d.). Thieme. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Future Medicinal Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PMC. [Link]

Sources

1-methyl-1H-pyrazole building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-1H-Pyrazole Building Blocks for Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]

Executive Summary: The "Methyl-Switch" in Heterocyclic Design

In modern drug discovery, 1-methyl-1H-pyrazole is not merely a structural spacer; it is a privileged scaffold that modulates lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor profiles.[1][2][3] Unlike its N-unsubstituted parent (1H-pyrazole), which suffers from annular tautomerism (shifting between N1 and N2), the 1-methyl variant locks the regiochemistry , providing a fixed dipole and a predictable vector for substituent elaboration.[1][3][4]

This guide details the strategic application of 1-methyl-1H-pyrazole, moving from physicochemical rationale to high-fidelity synthetic protocols for C3, C4, and C5 functionalization.[1][2][3]

Physicochemical & Pharmacological Profile

The N-methylation of pyrazole fundamentally alters its interaction with biological targets and synthetic reagents.[1][4]

Property1H-Pyrazole (Parent)1-Methyl-1H-PyrazoleDrug Discovery Impact
Tautomerism Yes (Annular)No (Locked) Defined binding mode; simplified SAR analysis.[1][2][3][4]
H-Bonding Donor (NH) & Acceptor (N)Acceptor Only (N2) Removes non-specific protein binding; improves membrane permeability.[1][2][3][4]
LogP (Lipophilicity) ~0.2~0.6 Slight increase aids hydrophobic pocket penetration without compromising solubility.[2][3][4]
pKa (Conj. Acid) 2.52.0 Less basic; remains neutral at physiological pH, aiding passive transport.[3][4]
C5-Proton Acidity High (pKa ~19.[1][2][3][4]8)Very High (pKa ~29) Enables direct lithiation at C5 (thermodynamic control).[2][3][4]
Strategic Bioisosterism

The 1-methyl-1H-pyrazole motif is frequently used as a bioisostere for:

  • Phenyl rings: To reduce lipophilicity (LogD) and improve metabolic stability (blocking CYP oxidation).[2][3][4]

  • Isoxazoles/Thiazoles: To modulate polarity and remove metabolic liabilities associated with N-O or C-S bonds.

Structural Case Study: Avapritinib

Avapritinib (Ayvakit) , a KIT/PDGFRA kinase inhibitor, exemplifies the critical role of the 1-methylpyrazole moiety.[3]

  • Role: The 1-methyl-1H-pyrazol-4-yl group extends into the kinase solvent front, improving solubility and selectivity.[1][2]

  • Synthesis Insight: The pyrazole is introduced via a Suzuki-Miyaura coupling at the C4 position, validating the "Protocol B" described in Section 5.

Avapritinib_Synthesis Bromide Heteroaryl Bromide (Pyrrolotriazine Core) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Bromide->Coupling Boronate 1-Methyl-4-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl) -1H-pyrazole Boronate->Coupling Product Avapritinib Precursor (C4-Arylated Pyrazole) Coupling->Product High Yield (>85%)

Figure 1: Strategic introduction of the 1-methylpyrazole motif in Avapritinib synthesis via C4-boronate coupling.[1][2][3][4]

The Regioselectivity Map

Controlling the site of functionalization is the primary challenge. The N-methyl group dictates the electronic landscape, making C5 the most acidic (lithiation) and C4 the most nucleophilic (SEAr).[4]

Regioselectivity_Map Center 1-Methyl- 1H-Pyrazole C5 C5 Position (Thermodynamic) Direct Lithiation (n-BuLi) Center->C5 Deprotonation (pKa ~29) C4 C4 Position (Kinetic/Nu) Halogenation (NBS/NIS) Center->C4 SEAr Attack C3 C3 Position (Difficult) Requires Blocking C5 or Cyclization Center->C3 Indirect Access

Figure 2: The "Compass" of Pyrazole Reactivity. C5 is accessed via base; C4 via electrophiles.[2]

Experimental Protocols

These protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: C5-Functionalization (Direct Lithiation)

Target: Introduction of electrophiles (aldehydes, silanes, halides) at the C5 position.[3][4]

Mechanism: The N-methyl group directs lithiation to the adjacent C5 position due to the Coordination Induced Proximity Effect (CIPE) and the inherent acidity of the C5 proton.

Materials:

  • 1-Methyl-1H-pyrazole (1.0 eq)[1][2][3][5]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[1][2][3][4]

  • Anhydrous THF (0.2 M concentration)[2][3][4]

  • Electrophile (e.g., DMF, I2, alkyl halide) (1.2 eq)[3]

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and 1-methyl-1H-pyrazole. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns pale yellow, indicating the formation of 5-lithio-1-methylpyrazole.[1]

  • Trapping: Add the electrophile (neat or in minimal THF) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH4Cl.[2][4] Extract with EtOAc.[2][4][6]

    • Note: For volatile products, use Et2O and careful concentration.

Critical Checkpoint: If C2-lithiation (ring opening) is observed, ensure temperature is strictly controlled at -78°C.

Protocol B: C4-Functionalization (Halogenation & Coupling)

Target: Installation of aryl/heteroaryl groups at C4 (Avapritinib route).[1][2][3][4]

Mechanism: C4 is the most electron-rich position, susceptible to Electrophilic Aromatic Substitution (SEAr).[1][2][3][4]

Step 1: C4-Bromination

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in MeCN (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate and filter through a silica plug (eluting with DCM) to yield 4-bromo-1-methyl-1H-pyrazole (Yield >90%).

Step 2: Suzuki-Miyaura Coupling

  • Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).[1][2][3][4]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Heat at 90°C for 4-12 hours under Argon.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Protocol C: "Green" C5-Arylation (C-H Activation)

Target: Direct C5-arylation without pre-functionalization (Atom Economy).[1][2][3][4]

Concept: Palladium catalyzes the direct cleavage of the C5-H bond, avoiding the need for cryogenic lithiation or organometallic intermediates.

Procedure:

  • Mix: 1-Methyl-1H-pyrazole (1.5 eq), Aryl Bromide (1.0 eq), KOAc (2.0 eq).

  • Catalyst: Pd(OAc)2 (5 mol%) and PPh3 (10 mol%) or a specialized ligand like DavePhos.[2][3][4]

  • Solvent: DMA (Dimethylacetamide), 0.5 M.

  • Reaction: Heat to 150°C in a sealed tube for 16 hours.

  • Note: This reaction is highly sensitive to the C5 acidity. 1-methylpyrazole reacts selectively at C5.[2][4]

References

  • Avapritinib Approval & Structure: FDA Label for Ayvakit (Avapritinib).[2][3][4] U.S. Food and Drug Administration.[4][7] Link

  • Regioselective Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole."[3] Organic & Biomolecular Chemistry, 2006.[3] Link

  • C-H Activation Protocols: Gandeepan, P., et al. "Transient Directing Groups for C–H Functionalization."[3] Chemical Reviews, 2019.[3] (Contextualizing C5-selectivity). Link[2][3][4]

  • General Pyrazole Chemistry: Fustero, S., et al.[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[3] Link[2][3][4]

  • Crizotinib Structure: Pfizer Medical Information - Xalkori.[1][2][4] (Confirming pyrazole motif). Link

Sources

Strategic Management of Pyrazole Tautomerism: A Guide to N-Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric" Challenge

Pyrazoles present a unique challenge in medicinal chemistry due to their annular tautomerism . The rapid equilibrium between the


- and 

-isomers renders the nitrogen atoms ambiguous: one acts as a pyrrole-like donor (acidic, pKa ~14), while the other acts as a pyridine-like acceptor (basic).

Unprotected pyrazoles frequently lead to:

  • Regioisomeric Mixtures: Electrophiles attack both

    
     and 
    
    
    
    indiscriminately.
  • Catalyst Poisoning: The basic

    
     nitrogen binds irreversibly to Palladium or Copper centers during cross-coupling (Suzuki, Buchwald).
    
  • C-H Activation Failures: Without a directing group, lithiation is often non-selective.

This guide details the strategic selection, installation, and removal of Nitrogen Protecting Groups (PGs) to enforce regiocontrol and chemical stability.

Strategic Selection Matrix

Do not choose a protecting group based solely on cost. Choose based on the subsequent reaction conditions .

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl)THP (Tetrahydropyranyl)Boc (tert-Butyloxycarbonyl)
Primary Utility Lithiation / C-H Activation General Purpose / Cross-Coupling Ring Activation / Nucleophilic Attack
Electronic Effect Electron-Donating (Weak)Electron-Donating (Weak)Electron-Withdrawing (Strong)
Stability: Base Excellent (Stable to

-BuLi)
ExcellentPoor (Labile to alkoxides)
Stability: Acid Good (Requires strong acid)Poor (Labile to mild acid)Good (Requires TFA/HCl)
Regiocontrol Steric-driven (

favored)
Steric-drivenThermodynamic control possible
Deprotection Fluoride (TBAF) or Strong AcidMild Acid (HCl/MeOH, pTSA)Acid (TFA) or Thermal
Cost High (Discovery Phase)Low (Process Phase)Low

Mechanistic Visualization: Tautomerism & Regioselectivity

The following diagram illustrates the fundamental equilibrium and how steric vs. electronic factors dictate the site of protection.

Pyrazole_Tautomerism Tautomer1 1H-Pyrazole (N1-H, N2:) Tautomer2 2H-Pyrazole (N1:, N2-H) Tautomer1->Tautomer2 Fast Equilibrium (Intermolecular Proton Transfer) Transition Transition State (Ambident Nucleophile) Tautomer1->Transition Tautomer2->Transition Product_Kinetic Kinetic Product (Sterically Least Hindered) Transition->Product_Kinetic Irreversible Alkylation (e.g., SEM-Cl, NaH) Product_Thermo Thermodynamic Product (Chelation/Electronic Control) Transition->Product_Thermo Reversible Acylation (e.g., Boc2O)

Figure 1: The tautomeric equilibrium of pyrazoles dictates that protection is rarely a single event but a competition between kinetic attack (usually at the less hindered nitrogen) and thermodynamic equilibration.

Detailed Experimental Protocols

Protocol A: SEM Protection (The "Gold Standard" for Lithiation)

Context: Use this when you plan to treat the pyrazole with organolithiums (


-BuLi) or require orthogonality to acid-labile groups.

Reagents:

  • Substrate: 3-substituted pyrazole (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Electrophile: SEM-Chloride (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF at 0 °C. Add the pyrazole solution dropwise.

    • Checkpoint: Evolution of

      
       gas will occur. Stir for 30 min at 0 °C until gas evolution ceases (formation of pyrazolyl anion).
      
  • Addition: Add SEM-Cl dropwise via syringe. The reaction is highly exothermic; maintain temperature < 5 °C.

  • Completion: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SEM products are usually less polar than the free pyrazole).

  • Workup: Quench carefully with sat.

    
    .[1] Extract with EtOAc.[2]
    
  • Purification: Silica gel chromatography.

    • Note on Regioselectivity: For 3-substituted pyrazoles, the SEM group typically installs on the less hindered nitrogen (

      
      ), but mixtures (e.g., 4:1) are common.[3][4]
      

Deprotection (The "Clean" Method):

  • Reagent: HCl (4M in Dioxane) or TFA.

  • Conditions: Reflux in Ethanol/HCl is often required for robust removal.

  • Alternative: TBAF (1M in THF) + ethylenediamine (scavenger) at 60 °C.

Protocol B: THP Protection (Cost-Effective & Acid Labile)

Context: Ideal for Suzuki couplings where the pyrazole acts as a spectator. Low cost makes it suitable for scale-up.

Reagents:

  • Substrate: Pyrazole (1.0 equiv)[5][6]

  • Reagent: 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA, 0.05 equiv) or TFA (catalytic)
    
  • Solvent: DCM or Toluene

Step-by-Step:

  • Setup: Dissolve pyrazole and DHP in DCM at RT.

  • Catalysis: Add pTSA.

    • Observation: The reaction is usually neutral thermally but can darken slightly.

  • Timeline: Stir for 2–12 hours.

  • Quench: Add triethylamine (

    
    ) to neutralize the acid catalyst before concentration. This prevents polymerization of excess DHP.
    
  • Purification: Crystallization is often possible; otherwise, short silica plug (add 1%

    
     to eluent to prevent deprotection on silica).
    
Protocol C: Boc Protection (Ring Activation)

Context: Use when you want to make the pyrazole ring more electrophilic (e.g., for


 reactions on the ring) or need a very temporary group.

Reagents:

  • Substrate: Pyrazole (1.0 equiv)[5][6]

  • Reagent: Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)[6]
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM or MeCN

Step-by-Step:

  • Mixing: Dissolve pyrazole and DMAP in DCM.

  • Addition: Add

    
     (gas evolution of 
    
    
    
    is possible but rare unless acidic impurities exist).
  • Equilibration: Stir at RT.

    • Critical Insight: Boc protection is reversible. If you observe a mixture of isomers, heating the reaction can sometimes drive it to the thermodynamic product (usually the more sterically hindered isomer due to chelation or electronic repulsion).

  • Workup: Wash with dilute citric acid (remove DMAP) and brine.

  • Stability Warning: Do not expose N-Boc pyrazoles to primary amines or alkoxides; the Boc group will transfer to the nucleophile.

Advanced Insight: The "SEM Switch" Strategy

One of the most powerful applications of SEM protection is the "SEM Switch," utilized to functionalize the normally unreactive C3 position.

The Concept:

  • Install SEM: Goes to

    
     (sterically accessible).
    
  • Lithiate:

    
    -BuLi deprotonates C5 (ortho to the protecting group).
    
  • Quench: Add electrophile (E1) to C5.

  • The Switch: Remove SEM, then re-protect. The new group (E1) at C5 now acts as the steric block, forcing the SEM to

    
     (which was originally 
    
    
    
    ).
  • Lithiate Again: The new SEM position directs lithiation to C3.

SEM_Switch Step1 1. Start: 3-Substituted Pyrazole Step2 2. SEM Protection (Goes to N1 - Less Hindered) Step1->Step2 SEM-Cl, NaH Step3 3. Lithiation (C5) (Directed by N1-SEM) Step2->Step3 n-BuLi, Electrophile Step4 4. Deprotection & Re-protection Step3->Step4 HCl; then SEM-Cl Step5 5. SEM forces to N2 (Blocked by C5-Substituent) Step4->Step5 Steric Control Step6 6. Lithiation (C3) (Targeting the 'Hard' Spot) Step5->Step6 n-BuLi, Electrophile

Figure 2: The "SEM Switch" workflow allows sequential functionalization of C5 and C3 positions by manipulating steric bulk.

Troubleshooting & FAQs

Q: Why did my THP group fall off during the Suzuki coupling?

  • Cause: Suzuki conditions often use aqueous base (e.g.,

    
    ) and heat. While THP is base-stable, trace acid from boronic acid hydrolysis or prolonged heating in protic solvents can destabilize it.
    
  • Fix: Switch to SEM or Benzyl if the reaction is harsh. Alternatively, ensure the pH remains strictly >8.

Q: I obtained a 1:1 mixture of N1/N2 isomers. How do I separate them?

  • Strategy: N1 and N2 isomers often have significantly different dipole moments.

    • TLC Tip: Run the TLC in 100% DCM first. If they co-elute, try 5% Acetone/Hexane.

    • Crystallization:[7] N-Boc isomers often crystallize selectively.

Q: My N-Boc pyrazole decomposed during column chromatography.

  • Cause: Silica gel is slightly acidic.

  • Fix: Pre-treat the silica column with 1% Triethylamine/Hexane before loading your sample.

References

  • Greene's Protective Groups in Organic Synthesis , 4th & 5th Editions. Wuts, P. G. M.[8][9][10] (The definitive guide on stability and deprotection conditions).

  • Regioselective N-Alkylation of Pyrazoles.Journal of Organic Chemistry. (Mechanistic insights into steric vs electronic control).

  • SEM-Directed Lithiation (The SEM Switch).

  • THP Protection Protocols.

Sources

Troubleshooting & Optimization

Resolving enantiomers of alpha-methoxy pyrazole acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral resolution of α-methoxy pyrazole acetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for separating the enantiomers of this important class of compounds.

Introduction: The Importance of Chiral Purity

Alpha-methoxy pyrazole acetic acids are prevalent structural motifs in medicinal chemistry. As with most chiral molecules, the individual enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is critical for developing safe and effective therapeutics. This guide provides a comprehensive overview of common resolution strategies and detailed troubleshooting advice to overcome challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you select and develop an appropriate resolution strategy.

Q1: What are the primary methods for resolving enantiomers of α-methoxy pyrazole acetic acids?

A1: There are three primary strategies for resolving chiral carboxylic acids:

  • Classical Resolution via Diastereomeric Salt Crystallization: This technique involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1] Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[2][3]

  • Chiral Chromatography (HPLC/SFC): This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[4] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This is widely used for both analytical quantification of enantiomeric excess (e.e.) and preparative-scale purification.[5]

  • Enzymatic Resolution: This method uses an enzyme, typically a lipase or esterase, which selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer over the other.[3] This is a form of kinetic resolution, where the faster-reacting enantiomer is converted into a different compound, allowing for the separation of the unreacted, enantioenriched substrate.[6]

Q2: How do I choose the best resolution strategy for my specific compound?

A2: The optimal strategy depends on several factors, including the scale of the resolution, the physical properties of your compound, available equipment, and downstream application requirements. The workflow below provides a general decision-making framework.

G cluster_0 Start Racemic α-Methoxy Pyrazole Acetic Acid Screening Initial Strategy Screening Start->Screening Classical Classical Resolution (Diastereomeric Salts) Screening->Classical Compound is crystalline? Good solubility range? ChiralChrom Chiral Chromatography (HPLC / SFC) Screening->ChiralChrom Analytical or small scale? Need for high purity? Enzymatic Enzymatic Resolution Screening->Enzymatic Substrate is an ester or can be easily esterified? Analysis Analytical Method (Chiral HPLC/SFC) for e.e. determination Classical->Analysis ChiralChrom->Analysis Enzymatic->Analysis Optimization Optimization of 'Hit' Conditions Analysis->Optimization 'Hit' identified (e.e. > 20%) ScaleUp Scale-Up & Validation Optimization->ScaleUp

Figure 1: General workflow for selecting a chiral resolution strategy.

Section 2: Classical Resolution via Diastereomeric Salt Crystallization

This is a cost-effective and scalable method, often preferred in process chemistry.[7] The success of this technique hinges on finding a suitable chiral resolving agent and solvent system that provides good discrimination in solubility between the two diastereomeric salts.[1]

Experimental Protocol: Screening for a Resolving Agent and Solvent

This protocol outlines a high-throughput screening approach to quickly identify promising conditions.[8]

  • Preparation: Dissolve a known amount of your racemic α-methoxy pyrazole acetic acid in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) in separate vials to create stock solutions.

  • Agent Addition: To each vial, add 0.5 molar equivalents of a different enantiomerically pure chiral base (see Table 1).[7] Using sub-stoichiometric amounts of the resolving agent often enhances the selective precipitation of the less soluble salt.[7]

  • Crystallization Induction: Allow the vials to stand at room temperature. If no crystals form, try inducing crystallization by slow cooling, scratching the inside of the vial with a glass rod, or adding an anti-solvent (a solvent in which the salts are poorly soluble).[1][9]

  • Isolation and Analysis: Isolate any solid that forms by filtration. Wash the solid with a small amount of cold solvent.

  • Liberation of the Acid: Dissolve the isolated salt in water and acidify with an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the free acid into an organic solvent (e.g., ethyl acetate).

  • Purity Check: Determine the enantiomeric excess (e.e.) of the recovered acid using an established chiral HPLC or SFC method. A significant enrichment indicates a successful "hit."

Data Presentation: Common Chiral Resolving Agents for Acids
Resolving AgentClasspKa (approx.)Comments
(R)- or (S)-1-PhenylethylaminePrimary Amine9.7Widely used, commercially available, and often effective.[10]
(R)- or (S)-1-(1-Naphthyl)ethylaminePrimary Amine~9.5The larger aromatic system can enhance diastereomeric interactions.
Quinine / QuinidineCinchona Alkaloid8.5 / 8.6Bulky, rigid structures that can provide excellent chiral recognition.[3]
Brucine / StrychnineStrychnos Alkaloid8.3 / 8.2Highly effective but also highly toxic; handle with extreme care.[2]
(1R,2S)-EphedrineAmino Alcohol9.6The additional hydroxyl group can participate in hydrogen bonding.
Troubleshooting Guide: Diastereomeric Salt Crystallization

Q: I'm not getting any crystals to form. What should I do?

A: Lack of crystallization usually points to issues with supersaturation or solvent choice.[9]

  • Cause: The diastereomeric salts are too soluble in the chosen solvent.

    • Solution 1: Increase Concentration. Slowly evaporate the solvent to increase the concentration of the salts.[1]

    • Solution 2: Use an Anti-Solvent. Add a miscible solvent in which the salts are known to be poorly soluble (e.g., heptane, MTBE) to induce precipitation.[1]

    • Solution 3: Screen More Solvents. The initial solvent may be too effective at solvating both salts. A systematic screen is the best approach to find a system with differential solubility.[9]

    • Solution 4: Cool the Solution. If solubility is temperature-dependent, slowly cooling the solution can induce crystallization.[11]

Q: My product is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is common when supersaturation is achieved too quickly or at a temperature above the salt's melting point.[9]

  • Cause: The rate of supersaturation is too high.

    • Solution 1: Slow Down. Decrease the rate of cooling or the rate of anti-solvent addition.[1]

    • Solution 2: Add More Solvent. Diluting the solution slightly before cooling can sometimes prevent oiling out by keeping the concentration out of the metastable liquid-liquid separation zone.[9]

    • Solution 3: Change the Solvent. A different solvent system may favor a solid-state nucleation pathway.[9]

Q: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve it?

A: Low e.e. indicates poor discrimination between the two diastereomeric salts during crystallization.

  • Cause 1: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

    • Solution: The most critical factor is the solvent.[9] Perform a thorough screening of different solvents and solvent mixtures to maximize the solubility difference.

  • Cause 2: Co-crystallization is occurring.

    • Solution: Slow down the crystallization process (slower cooling, slower anti-solvent addition). Maintaining a low level of supersaturation favors the growth of the less soluble salt's crystals over the nucleation of the more soluble one.[1] Consider performing a re-crystallization of the enriched material.

G cluster_0 Start Initial Crystallization Attempt NoSolid No Solid / No Crystals Start->NoSolid OilOut Product 'Oils Out' Start->OilOut LowEE Low e.e. / d.e. Start->LowEE SolTooHigh Salts too soluble? NoSolid->SolTooHigh SuperSat Supersaturation too rapid? OilOut->SuperSat SolubilityDiff Poor solubility difference? LowEE->SolubilityDiff Action_Evap Action: Increase Concentration (Evaporate Solvent) SolTooHigh->Action_Evap Yes Action_AntiSolv Action: Add Anti-Solvent SolTooHigh->Action_AntiSolv Yes Action_SolvScreen Action: Screen New Solvents SolTooHigh->Action_SolvScreen Yes SuperSat->Action_SolvScreen Yes Action_SlowCool Action: Slow Cooling Rate / Slower Anti-Solvent Addition SuperSat->Action_SlowCool Yes Action_Dilute Action: Add More Solvent Before Cooling SuperSat->Action_Dilute Yes SolubilityDiff->Action_SolvScreen Yes SolubilityDiff->Action_SlowCool Yes Action_Recrystal Action: Re-crystallize Enriched Solid SolubilityDiff->Action_Recrystal Yes

Figure 2: Troubleshooting guide for diastereomeric salt crystallization.

Section 3: Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers rapid and highly effective separations, making it the gold standard for determining enantiomeric purity and a powerful tool for preparative separations.[12]

Experimental Protocol: Chiral HPLC/SFC Method Development
  • Column Selection: Choose a set of chiral stationary phases (CSPs) known to be effective for acidic compounds. Polysaccharide-based and anion-exchange columns are excellent starting points (see Table 2).[13][14]

  • Initial Mobile Phase Screening:

    • Normal Phase (NP): Start with a mobile phase of n-Hexane/2-Propanol (90:10 v/v).[4]

    • Polar Organic Mode (PO): Use 100% Methanol or Acetonitrile.

    • Reversed Phase (RP): Use a mixture of Acetonitrile/Water with a buffer (e.g., Ammonium formate).

  • Acidic Additive: For an acidic analyte like an α-methoxy pyrazole acetic acid, the addition of a small amount of a strong acid (e.g., 0.1% Trifluoroacetic Acid - TFA) to the mobile phase is critical to ensure the analyte is in a single protonation state and to improve peak shape.[4][15]

  • Screening Run: Inject the racemic standard onto each column with each mobile phase condition. A generic gradient can be used to elute the compound in a reasonable time.[16]

  • Optimization: Once partial separation is observed, optimize the method by:

    • Switching to an isocratic elution.[16]

    • Fine-tuning the ratio of the mobile phase solvents.[15]

    • Adjusting the flow rate and column temperature.

Data Presentation: Recommended Chiral Stationary Phases (CSPs) for Acids
CSP TypeCommon PhasesPrimary Interaction MechanismRecommended Mobile Phase Modes
Polysaccharide Lux® Cellulose-2, Lux Amylose-2, CHIRALCEL® OD/ADHydrogen bonding, π-π stacking, steric inclusionNormal Phase, Polar Organic, Reversed Phase[13][17]
Anion-Exchanger CHIRALPAK® QN-AX, QD-AXIonic exchange, hydrogen bondingPolar Organic, SFC[14][16][18]
Macrocyclic Glycopeptide CHIROBIOTIC® V, TInclusion, ionic and polar interactionsPolar Ionic, Reversed Phase, Polar Organic
Troubleshooting Guide: Chiral Chromatography

Q: I don't see any separation of my enantiomers on any column.

A: A complete lack of separation means the chiral recognition mechanism is not effective under the tested conditions.

  • Cause: Insufficient interaction between the analyte and the CSP.

    • Solution 1: Screen More CSPs. Chiral recognition is highly specific, and it is not uncommon for an analyte to be resolved on only one or two specific phases. A broader screen is necessary.[17]

    • Solution 2: Change the Mobile Phase Mode. The interaction mechanisms are highly dependent on the mobile phase. If you screened in normal phase, try polar organic or reversed phase, as this can "turn on" different interactions (e.g., ionic interactions).

    • Solution 3 (Advanced): Derivatization. In rare cases, the analyte may lack the necessary functional groups for strong interaction. Converting the carboxylic acid to an ester or amide can sometimes improve separation on certain CSPs.[4]

Q: My peaks are broad or tailing.

A: Poor peak shape is usually caused by secondary chemical interactions or issues with the analyte's state in the mobile phase.

  • Cause 1: The acidic analyte is interacting strongly with residual silanols on the silica support or is partially ionized.

    • Solution: Ensure an acidic additive like 0.1% TFA or formic acid is present in your mobile phase.[4][15] This suppresses the deprotonation of the carboxylic acid and masks active sites on the stationary phase, leading to sharper peaks.

  • Cause 2: The mobile phase is too weak, causing on-column diffusion.

    • Solution: Increase the percentage of the polar modifier (e.g., increase the amount of alcohol in normal phase) to elute the peaks more quickly and in a tighter band.

Section 4: Enzymatic Resolution

Enzymatic resolution offers high enantioselectivity under mild reaction conditions. It is a form of kinetic resolution, meaning the enzyme reacts faster with one enantiomer, allowing the separation of the resulting product from the unreacted, enantioenriched starting material.[3][6]

Frequently Asked Questions (FAQs)

Q: When is enzymatic resolution a good choice?

A: It is particularly advantageous for substrates that are sensitive to harsh pH or temperature conditions. Since enzymes are highly specific, it can sometimes provide resolutions that are difficult to achieve by other means. However, the racemic starting material must be a suitable substrate for the enzyme, which often means converting the carboxylic acid to an ester first.[19]

Q: What enzymes are suitable for resolving α-substituted carboxylic acids?

A: Lipases and esterases are the most common classes of enzymes used.[20] They catalyze the enantioselective hydrolysis of a racemic ester to produce an enantioenriched acid and the unreacted, enantioenriched ester. Preparations from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and porcine liver esterase (PLE) are common starting points for screening.[19][21]

Troubleshooting Guide: Enzymatic Resolution

Q: My reaction is very slow or shows low enantioselectivity.

A: Enzyme performance is highly dependent on reaction conditions.

  • Cause 1: Suboptimal pH or temperature.

    • Solution: Every enzyme has an optimal pH and temperature range for activity and selectivity. Conduct small-scale experiments to screen a range of pH values (using different buffers) and temperatures. Lowering the temperature can sometimes increase enantioselectivity at the cost of reaction rate.[6]

  • Cause 2: The enzyme is not a good match for the substrate.

    • Solution: Screen a panel of different lipases and esterases. The "best" enzyme for a given substrate is often discovered empirically.[20]

Q: My yield is very low, even though the e.e. is high.

A: This is an inherent feature of standard kinetic resolution.

  • Cause: The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%, as the other enantiomer is part of the unreacted material or the product mixture.[6]

    • Solution 1: Isolate Both Enantiomers. Design your process to isolate both the product and the unreacted starting material, as both will be enantioenriched.

    • Solution 2: Implement Dynamic Kinetic Resolution (DKR). This advanced technique combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[22] By continuously converting the "unwanted" enantiomer back into the racemate, the theoretical yield of the desired enantiomer can approach 100%. This requires finding a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.[23][24]

Section 5: Racemization of the Unwanted Enantiomer

In any resolution that is not a dynamic process, you will be left with a significant amount of the undesired enantiomer. For a process to be economically and environmentally viable, this material should be racemized and recycled.[23][25]

Q: How can I racemize the unwanted enantiomer of my α-methoxy pyrazole acetic acid?

A: The proton on the α-carbon of your acetic acid is acidic and can be removed to form a planar enolate (or equivalent), which can then be re-protonated from either face to reform the racemic mixture.

  • General Conditions: Heating the enantioenriched acid in the presence of a strong base (e.g., sodium hydroxide in water) is a common method for racemization.[23][24] The specific temperature and time required will need to be optimized for your substrate to avoid decomposition.

References

  • D'Arrigo, P., & Servi, S. (2010). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Link]

  • Al-Majnouni, K., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Said, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kato, D., Mitsuda, S., & Ohta, H. (2003). Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. ACS Publications. [Link]

  • Kato, D., Mitsuda, S., & Ohta, H. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. PubMed. [Link]

  • Google Patents. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof.
  • Soni, S., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]

  • McClain, R., & Przybyciel, M. (2026). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Zhang, T., et al. (2013). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • Google Patents. (1993). Racemization process for an optically active carboxylic acid or ester thereof.
  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2026). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Masuda, Y. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • ResearchGate. (2025). Enzymatic Catalysis in Organic Synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis. ResearchGate. [Link]

  • Radboud University Repository. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Radboud University. [Link]

  • PubMed. (2010). Kinetic resolution of racemic alpha-arylalkanoic acids. PubMed. [Link]

  • Waseda University Repository. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Waseda University. [Link]

  • De Vrieze, M., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI. [Link]

  • ResearchGate. (n.d.). Examples of the kinetic resolution of α‐chiral carboxylic acids. ResearchGate. [Link]

  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

Sources

Technical Support Center: 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting in Solution

Document ID: TS-PYR-5YL-002 | Version: 2.1 | Status: Active

Executive Summary & Chemical Profile

Senior Scientist Note: "The stability of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is governed primarily by the acidity of its


-proton. While the pyrazole ring confers aromatic stability, the unique electronic environment at the C2 position creates a vector for racemization  and decarboxylation  under specific stress conditions. This guide prioritizes the preservation of optical purity and solubility management."
Chemical PropertySpecificationCritical Note
CAS Number 1173076-45-3 (Generic/Ref)Verify specific salt forms (e.g., HCl, Na+).
Functional Groups Pyrazole (1-Methyl), Carboxylic Acid,

-Methoxy ether
Amphoteric nature affects solubility.
Chirality C2 (Alpha Carbon)High Risk: Prone to racemization in solution.
pKa (Predicted) ~3.5 (COOH), ~2.0 (Pyrazole N)Zwitterionic behavior possible at low pH.

Critical Stability Mechanisms

To troubleshoot effectively, you must understand the cause of degradation.

A. The Racemization Pathway (Primary Failure Mode)

The most common "instability" reported is not chemical decomposition, but loss of enantiomeric excess (ee%). The electron-withdrawing nature of the carbonyl group and the pyrazole ring makes the


-proton acidic.
  • Trigger: Basic pH (>8.0) or protic solvents with trace base.

  • Mechanism: Deprotonation forms a planar enolate intermediate.[1] Upon reprotonation, the proton can attack from either face, resulting in a racemic mixture.

B. Decarboxylation Risk

While


-methoxy acids are generally more stable than 

-keto acids, the electron-rich pyrazole ring can facilitate decarboxylation under oxidative conditions or extremely high temperatures (>100°C), particularly in the presence of transition metals (Cu, Fe).

Visualizing the Instability

The following diagrams illustrate the mechanistic pathways for failure and the logic flow for troubleshooting.

StabilityPathways Start (S)-Enantiomer (Active Form) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (-H+) Decarb Decarboxylation (Byproduct Formation) Start->Decarb Thermal Stress Base Base / High pH (Trigger) Base->Enolate Racemate Racemic Mixture (Loss of Activity) Enolate->Racemate Reprotonation (+H+) Heat Heat (>80°C) / Oxidants Heat->Decarb

Figure 1: Mechanistic pathway showing the primary risks: Base-catalyzed racemization and thermal decarboxylation.[2]

TroubleshootingFlow Issue User Issue: Precipitation or Loss of Purity CheckPH Check Solution pH Issue->CheckPH IsAcidic pH < 3.0 CheckPH->IsAcidic IsBasic pH > 8.0 CheckPH->IsBasic ActionSolubility Risk: Precipitation Action: Adjust to pH 7.0-7.4 or add DMSO/MeOH IsAcidic->ActionSolubility Yes ActionRacemization Risk: Racemization Action: Acidify immediately (Store at -20°C) IsBasic->ActionRacemization Yes

Figure 2: Decision tree for immediate troubleshooting of solution-state issues.

Troubleshooting Guide & FAQs

Category 1: Solubility Issues

Q: The compound precipitates when I add it to my cell culture media (pH 7.4). Why? A: While the carboxylic acid deprotonates at pH 7.4 (forming a soluble carboxylate), the presence of divalent cations (Ca²⁺, Mg²⁺) in media can form insoluble salts with the carboxylate.

  • Solution: Predissolve the compound in 100% DMSO (stock concentration 10-50 mM) before diluting into media. Keep the final DMSO concentration <0.5%.

Q: I cannot get the compound to dissolve in water at neutral pH. A: The pyrazole moiety is lipophilic.

  • Protocol: Use a co-solvent system. We recommend Water:Ethanol (1:1) or PBS with 5% DMSO . If strict aqueous conditions are required, adjust pH to >8.0 to ensure full ionization of the carboxylic acid, but be aware this increases racemization risk (see below).

Category 2: Stability & Purity

Q: My LC-MS shows a split peak for the parent mass after 24 hours. Is this degradation? A: This is likely racemization , not degradation. If you are using a chiral column, the two peaks represent the (R) and (S) enantiomers.

  • Root Cause: The solvent was likely slightly basic or the sample was stored at room temperature in a protic solvent (MeOH/Water).

  • Fix: Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Avoid water/methanol for long-term storage.

Q: Can I autoclave solutions of this compound? A: No. The combination of high heat (121°C) and pressure will likely induce decarboxylation or hydrolysis of the methoxy ether. Use 0.22 µm sterile filtration instead.

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution minimizing racemization risk.

  • Weighing: Weigh the solid rapidly; the compound may be hygroscopic.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic (prevents proton exchange) and has high solubility power.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate for 1 minute at <25°C.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C .

    • Shelf Life: 6 months in DMSO at -20°C.

    • Validation: Check purity via LC-MS monthly.

SOP-02: Stress Testing (Validation)

Objective: Determine stability limits for your specific assay conditions.

Stress ConditionDurationExpected ResultAction Limit
pH 2.0 (0.1N HCl) 24 HoursStableProceed if >98% recovery
pH 10.0 (0.1N NaOH) 4 HoursRacemization Risk Do not use basic buffers >4h
Oxidative (3% H₂O₂) 1 HourPotential N-oxidationAvoid oxidants
Thermal (60°C) 24 HoursDecarboxylation possibleKeep assay <37°C

References & Authority

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text for enolization and racemization mechanisms of

    
    -substituted acids).
    
  • Katritzky, A. R., et al. "Synthesis and properties of pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. (Authoritative source on Pyrazole ring stability and electronic effects).

  • Gould, T. J., et al. "Oxidative decarboxylation of phenylacetic acids." Journal of Organic Chemistry, 2014.[3][4] (Mechanistic parallel for decarboxylation risks in arylacetic acids).

  • PubChem Compound Summary. "this compound." (Structural confirmation and physicochemical properties).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Technical Support Center: 1-Methyl-1H-Pyrazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It addresses the specific, high-friction challenges associated with 1-methyl-1H-pyrazole derivatives, a scaffold ubiquitous in kinase inhibitors and agrochemicals.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Impurity Profiling & Removal Protocols for Pyrazole Scaffolds

Introduction: The "Sticky" Nature of Pyrazoles

1-Methyl-1H-pyrazole derivatives present a unique purification paradox. While the aromatic ring is stable, the basicity of the


-nitrogen (approx. pKa ~2.5 for the conjugate acid) causes severe tailing on silica gel. Furthermore, the synthesis of these cores—often via hydrazine condensation or alkylation—frequently yields difficult-to-separate regioisomers (1,3- vs. 1,5-isomers) and traps transition metals (Pd) due to the coordinating ability of the pyrazole nitrogens.

This guide addresses these three critical failure points.

Ticket #01: "I cannot separate the 1,3- and 1,5-regioisomers."

Diagnosis

N-methylation of unsymmetrical pyrazoles or condensation of hydrazines with 1,3-diketones typically yields a mixture of regioisomers.[1] These isomers often have identical Molecular Weights (MW) and very similar Retardation Factors (


).
The Solution: Physicochemical Divergence

You must exploit the subtle differences in dipole moment and boiling point rather than just polarity.

Protocol A: Fractional Distillation (For Low MW Liquids)

Applicability: Simple alkyl-substituted 1-methylpyrazoles (e.g., 1,3-dimethyl-1H-pyrazole).

  • Mechanism: The 1,5-isomer is generally more sterically crowded and often has a slightly lower boiling point than the 1,3-isomer due to disrupted crystal packing/intermolecular forces, though this depends on the specific substituents.

  • Step-by-Step:

    • Equip a vacuum distillation setup with a Vigreux column (minimum 20 cm) to increase theoretical plates.

    • Apply high vacuum (<5 mmHg).

    • Collect fractions with a narrow temperature range (e.g., ±1°C).

    • Validation: Monitor fractions via GC-MS or

      
      H NMR. The 1,5-isomer typically elutes first.
      
Protocol B: Regioselective Crystallization (The "Salt" Trick)

Applicability: Solid derivatives or oils that can form solid salts.

  • Mechanism: The basicity of the

    
     nitrogen differs between isomers due to steric hindrance and electronic effects of the substituents.
    
  • Step-by-Step:

    • Dissolve the crude mixture in dry Diethyl Ether or MTBE .

    • Cool to 0°C.

    • Add 2.0 M HCl in Diethyl Ether dropwise.

    • Observation: Often, the less soluble hydrochloride salt of one isomer (frequently the 1,3-isomer due to better packing) will precipitate preferentially.

    • Filter the solid and wash with cold ether.

    • Free-basing: Dissolve the salt in water, neutralize with sat.[2]

      
      , and extract with DCM to recover the pure isomer.
      
Visual Workflow: Regioisomer Separation Logic

RegioSeparation Start Crude Mixture: 1,3- vs 1,5-Isomers StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Low MW Solid Solid StateCheck->Solid High MW Distill High-Vac Fractional Distillation (Use Vigreux Column) Liquid->Distill Boiling Point u0394 > 5u00B0C Salt Salt Formation (HCl or Oxalic Acid) Liquid->Salt Boiling Point u0394 < 5u00B0C Solid->Salt Precip Filter Precipitate (Enriched Isomer) Salt->Precip Filtrate Concentrate Filtrate (Other Isomer) Salt->Filtrate

Caption: Decision tree for separating 1-methyl-1H-pyrazole regioisomers based on physical state and boiling point properties.

Ticket #02: "My compound streaks/tails on the silica column."

Diagnosis

The pyridine-like nitrogen (


) in the pyrazole ring is a hydrogen bond acceptor and a weak base. It interacts strongly with the acidic silanol groups (

) on standard silica gel, causing peak broadening (tailing) and poor resolution.
The Solution: Amine Modification

You must neutralize the silica surface acidity.[3]

Protocol: Triethylamine (TEA) Deactivation [3]
  • Do NOT just add TEA to your eluent bottle. This creates a gradient of basicity that changes as the column runs.

  • Correct Method:

    • Slurry Preparation: Prepare your silica slurry using your starting mobile phase + 1% Triethylamine (TEA) or 1%

      
       .
      
    • Column Packing: Pour the column with this "basic" slurry.

    • Flushing: Flush the column with 2-3 Column Volumes (CV) of the mobile phase containing the modifier.

    • Running: Run the purification using the mobile phase with 1% TEA.

    • Post-Column: Rotovap fractions immediately. Note that TEA has a high boiling point (89°C) and may require an azeotrope (e.g., with heptane) or high-vacuum drying to remove completely.

Data: Effect of Modifier on Resolution (


) 
Stationary PhaseMobile PhaseTailing Factor (

)
Resolution (

)
Standard SilicaHex/EtOAc (1:1)2.5 (Severe)0.8 (Poor)
TEA-Treated Silica Hex/EtOAc + 1% TEA 1.1 (Symmetrical) 2.1 (Excellent)
Neutral AluminaHex/EtOAc (1:1)1.2 (Good)1.8 (Good)

Ticket #03: "Residual Palladium is failing QC (>20 ppm)."

Diagnosis

Pyrazoles are excellent ligands for Palladium (Pd). Standard aqueous washes (brine/water) or Celite filtration often fail to remove Pd species coordinated to the pyrazole nitrogen after Suzuki or Buchwald couplings.

The Solution: Thiol-Based Scavenging

Activated carbon is often insufficient. You require a chemical scavenger with a higher affinity for Pd than the pyrazole ring.

Protocol: SiliaMetS® Thiol or TMT Treatment
  • Reagent: SiliaMetS® Thiol (functionalized silica) or Trimercaptotriazine (TMT) .

  • Workflow:

    • Dissolve the crude pyrazole (post-workup) in THF or Ethyl Acetate (10 mL solvent per 1 g compound).

    • Add the scavenger resin (typically 0.5 equiv relative to the Pd loading, or 10-20 wt% of the crude mass).

    • Critical Step: Heat to 50°C for 4 hours. Room temperature stirring is often too slow for coordinated Pd complexes.

    • Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

    • Concentrate filtrate.[4][5]

Visual Workflow: Metal Scavenging

MetalScavenging Crude Crude Pyrazole (High Pd) Dissolve Dissolve in THF/EtOAc Crude->Dissolve AddScav Add Scavenger (Si-Thiol or TMT) Dissolve->AddScav Heat Heat 50u00B0C (4-12 Hours) AddScav->Heat Kinetic Exchange Filter Filter (0.45 u00B5m) Heat->Filter Pure Purified Product (<10 ppm Pd) Filter->Pure

Caption: Workflow for removing coordinated Palladium using functionalized silica scavengers.

FAQ: Frequently Asked Questions

Q: Can I use recrystallization if my pyrazole is an oil? A: Not directly. However, you can convert the oil into a solid salt. Dissolve the oil in ether and bubble HCl gas or add ethereal HCl. The resulting Hydrochloride salt is often a crystalline solid that can be recrystallized from EtOH/EtOAc to remove impurities.

Q: Why does my pyrazole turn yellow/brown on the shelf? A: Electron-rich pyrazoles are susceptible to air oxidation. Store them under Argon/Nitrogen at -20°C. If the compound is a free base, converting it to a salt (HCl or Oxalate) significantly improves long-term stability.

Q: Is Alumina better than Silica? A: Yes, Neutral Alumina (Activity Grade III) is often superior for pyrazoles because it lacks the acidic protons that cause streaking. However, it is more expensive and has lower loading capacity than silica. Use it for final polishing of small batches (<5 g).

References

  • Regioselective Synthesis and Purification

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source:J. Org. Chem. / PMC (2023).
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
    • Source:ACS Med. Chem. Lett. (2022).[6][7]

    • URL:[Link]

  • Chromatographic Techniques

    • Title: Tips for Flash Column Chromatography (Deactiv
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Title: Method for purifying pyrazoles (Patent WO2011076194A1).

Sources

Validation & Comparative

HPLC Method Development for Pyrazole Acetic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Polar Acid Dilemma in Heterocyclic Analysis

Pyrazole acetic acids (e.g., 2-(1H-pyrazol-3-yl)acetic acid) represent a critical scaffold in medicinal chemistry, serving as precursors for NSAIDs, kinase inhibitors, and agrochemicals. However, their physicochemical profile presents a "perfect storm" for standard Reverse Phase (RP) HPLC:

  • High Polarity: The pyrazole ring coupled with a carboxylic acid tail often results in a logP < 1, leading to elution near the void volume (

    
    ) on C18 columns.
    
  • Acidity: With a pKa typically between 3.5 and 4.5, these compounds exist as anions at neutral pH, further reducing retention on hydrophobic stationary phases.

  • Silanol Interaction: The nitrogen-rich pyrazole core can interact with residual silanols, causing severe peak tailing (

    
    ).
    

This guide objectively compares the performance of Mixed-Mode Reversed-Phase/Anion-Exchange (MM-RP/AX) technology against traditional alternatives (Standard C18 and Ion-Pairing), demonstrating why mixed-mode is the superior methodology for this class of analytes.

Comparative Analysis: The Evolution of Separation

We evaluated three distinct methodologies for the separation of a model pyrazole acetic acid derivative.

Method A: The Baseline (Standard C18)
  • Column: C18 (L1), 5 µm, 150 x 4.6 mm.

  • Conditions: 0.1% Formic Acid / ACN Gradient.[1]

  • Mechanism: Hydrophobic partitioning.

  • Verdict: Unsuitable. The analyte elutes too early (

    
    ), co-eluting with matrix salts. "Dewetting" or phase collapse is a risk in highly aqueous conditions required to force retention.[2]
    
Method B: The Old Standard (Ion-Pairing)
  • Column: C18 (L1).

  • Conditions: Mobile phase supplemented with Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

  • Mechanism: Formation of neutral ion-pairs to increase hydrophobicity.

  • Verdict: Functional but Flawed. While retention improves, equilibration times are long (>30 min). The background signal suppresses MS sensitivity, and baseline drift is common during gradients.

Method C: The Product Solution (Mixed-Mode RP/AX)
  • Column: Mixed-Mode RP/Anion-Exchange (e.g., ligand with embedded positive charge).

  • Conditions: Ammonium Formate (pH 3.0) / ACN.[3][4][5]

  • Mechanism: Dual-mode. The alkyl chain provides hydrophobic retention, while the embedded cationic group provides anion-exchange retention for the carboxylic acid.

  • Verdict: Superior. Tunable selectivity. The "repulsion-attraction" mechanism yields sharp peaks and high loadability.

Experimental Performance Data

Data represents average values from n=5 injections of 3-pyrazole acetic acid.

MetricMethod A: Standard C18Method B: Ion-Pairing (TFA)Method C: Mixed-Mode RP/AX
Retention Factor (

)
0.8 (Void elution)3.26.5
Tailing Factor (

)
2.11.31.05
Plate Count (N) 2,5006,80012,500
MS Signal Intensity High (but co-elution)Low (Suppression)High
Equilibration Time 5 min45 min10 min

Expert Insight: The jump in plate count for Method C is not just about retention; it is about focusing. The anion-exchange mechanism actively concentrates the anionic analyte band at the head of the column, counteracting diffusion.

Mechanism of Action & Decision Workflow

To understand why the Mixed-Mode approach succeeds, we must visualize the molecular interactions.

Workflow: Selecting the Right Mode

Use this decision tree to validate if Mixed-Mode is required for your specific pyrazole derivative.

MethodSelection Start Start: Pyrazole Acetic Acid Analysis CheckLogP Check LogP Start->CheckLogP IsHydrophobic LogP > 1.5? CheckLogP->IsHydrophobic StandardC18 Use Standard C18 (0.1% Formic Acid) IsHydrophobic->StandardC18 Yes CheckAcid Acidic Moiety Present? IsHydrophobic->CheckAcid No (Polar) MixedMode RECOMMENDED: Mixed-Mode RP/AX (Tunable pH) CheckAcid->MixedMode Yes (-COOH) HILIC Alternative: HILIC (If solubility permits) CheckAcid->HILIC No (Neutral/Basic)

Figure 1: Method Development Decision Tree for Pyrazole Derivatives.

Detailed Protocol: Mixed-Mode RP/AX Method

This protocol is designed to be self-validating . If the retention time shifts by >5%, it indicates a specific buffer pH or ionic strength issue, allowing for immediate troubleshooting.

Reagents & Materials
  • Stationary Phase: Mixed-Mode RP/Anion-Exchange column (e.g., 150 x 4.6 mm, 3 µm).

  • Buffer: Ammonium Formate (20 mM).

  • pH Adjuster: Formic acid (LC-MS grade).

  • Solvent: Acetonitrile (ACN).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve ammonium formate in water to 20 mM. Adjust pH to 3.0 with formic acid. Crucial: pH 3.0 ensures the carboxylic acid is partially ionized for exchange interaction, while the pyrazole ring remains protonated.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% A (Buffer)% B (ACN)Mechanism Focus
0.0955Loading / Anion Exchange
2.0955Isocratic Hold (Focusing)
10.04060Hydrophobic Elution
12.04060Wash
12.1955Re-equilibration
16.0955Ready for Injection
Critical Success Factors (The "Why")
  • Ionic Strength Control: Unlike C18, where buffer concentration mainly affects peak shape, in Mixed-Mode, buffer concentration controls retention time .

    • Self-Validation Check: If retention is too high, increase buffer concentration (e.g., to 30 mM) to compete with the analyte for binding sites.

  • pH Tuning: At pH 3.0, the carboxylic acid is in equilibrium. Increasing pH to 4.0 will ionize more acid groups, significantly increasing retention due to stronger anion-exchange interactions. This "tunability" is absent in standard RP.

References

  • United States Environmental Protection Agency (EPA). (2025). Compptox Chemicals Dashboard: 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Properties. Retrieved from [Link]

  • SIELC Technologies. (2018).[4] Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[5][6] Retrieved from [Link][4][5][7][8][9][10][11][12]

  • Agilent Technologies. (2016). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives. Retrieved from [Link]

Sources

A Tale of Two Isomers: Unraveling the Bioactivity of Pyrazol-5-yl versus Pyrazol-3-yl Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Structure-Activity Relationships in Pyrazole-Based Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a familiar and highly valued asset in the quest for novel therapeutics. This five-membered aromatic heterocycle is a cornerstone in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant. The remarkable versatility of the pyrazole ring lies in its unique physicochemical properties and the capacity for diverse substitutions, which can dramatically influence its biological activity. A critical, yet often nuanced, aspect of pyrazole-based drug design is the positional isomerism of its substituents. This guide delves into a comparative analysis of the bioactivity of two key positional isomers: pyrazol-5-yl acetic acids and pyrazol-3-yl acetic acids.

The seemingly subtle shift of an acetic acid moiety from the 5-position to the 3-position of the pyrazole ring can have profound implications for a compound's pharmacological profile. This is due to the altered electronic distribution, steric hindrance, and hydrogen bonding capabilities, which in turn affect how the molecule interacts with its biological target. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

This guide will provide an in-depth comparison of the known bioactivities of these two classes of compounds, supported by experimental data from the literature. We will explore their synthesis, compare their performance in various biological assays, and provide detailed protocols for key experiments that can be used to evaluate their efficacy.

The Influence of Substituent Position: A Structural Overview

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic environment where the N1 nitrogen is pyrrole-like (a hydrogen bond donor) and the N2 nitrogen is pyridine-like (a hydrogen bond acceptor). The positioning of an acetic acid group at either the C3 or C5 position will influence the molecule's overall polarity, acidity, and spatial arrangement of functional groups, which are critical for target binding.

Comparative Bioactivity: Insights from Preclinical Studies

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

Studies on various pyrazole derivatives suggest that the substitution pattern on the pyrazole ring is crucial for COX-2 selectivity and overall anti-inflammatory potency. For instance, research on celecoxib derivatives has shown that modifications at the 5-position of the pyrazole ring can significantly impact its analgesic effects and COX-2 selectivity. While these studies do not directly compare acetic acid derivatives, they underscore the importance of the C5 position for anti-inflammatory activity.

Conversely, other research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as anti-inflammatory agents. This suggests that the C3 position can also accommodate functionalities that contribute to anti-inflammatory effects. The acetic acid moiety, with its carboxylic acid group, can act as a crucial pharmacophore, and its spatial orientation relative to other substituents on the pyrazole ring will dictate its interaction with the active site of target enzymes like COX-2.

Antimicrobial and Other Bioactivities

Beyond inflammation, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and insecticidal effects.

Research into novel 1H-pyrazole-5-carboxylic acid derivatives has revealed their potential as insecticidal agents. In contrast, studies on other pyrazole derivatives have shown that compounds with substitutions at the C3 position can exhibit significant antibacterial activity.

The following table summarizes some of the reported biological activities for pyrazolyl acetic acid derivatives and related compounds, highlighting the influence of the substituent position.

Compound Class Biological Activity Key Findings References
Pyrazol-5-yl acetic acid derivativesInsecticidalSome derivatives show potent activity against aphids.
Anti-inflammatorySubstitution at the 5-position is critical for the activity of some COX-2 inhibitors.
Pyrazol-3-yl acetic acid derivativesAntibacterialCertain derivatives exhibit broad-spectrum antibacterial activity.
Anti-inflammatoryDerivatives have shown promising anti-inflammatory effects in preclinical models.
Pyrazol-4-yl acetic acid derivativesAnti-inflammatoryThese derivatives have also been synthesized and show potential as anti-inflammatory agents.

It is important to note that the overall bioactivity of a pyrazolyl acetic acid is not solely determined by the position of the acetic acid group but is also heavily influenced by the nature of other substituents on the pyrazole ring and the nitrogen atoms.

Experimental Protocols for Comparative Bioactivity Assessment

To directly compare the bioactivity of pyrazol-5-yl and pyrazol-3-yl acetic acids, a series of well-defined in vitro and in vivo experiments are necessary. Here, we provide step-by-step methodologies for key assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the anti-inflammatory potential and selectivity of the compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).

  • Compound Preparation: Dissolve the pyrazolyl acetic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a further period (e.g., 2 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of the test compounds to reduce inflammation in a rat model.

Methodology:

  • Animals: Use male Wistar rats (or a similar strain) of a specific weight range.

  • Compound Administration: Administer the test compounds (e.g., pyrazol-5-yl and pyrazol-3-yl acetic acids) and a control vehicle (e.g., 0.5% carboxymethyl cellulose) orally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Visualizing the Path Forward: Synthesis and Mechanistic Pathways

To further aid in the understanding of these compounds, the following diagrams illustrate a general synthetic approach and a simplified mechanism of action for COX inhibition.

G cluster_synthesis General Synthesis of Pyrazolyl Acetic Acids Start β-Ketoester / Diketone Cyclization Cyclocondensation Start->Cyclization Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Cyclization Isomers Mixture of Pyrazole Isomers (e.g., 3- and 5-substituted) Cyclization->Isomers Separation Chromatographic Separation Isomers->Separation Pyrazol_5_yl Pyrazol-5-yl Ester Separation->Pyrazol_5_yl Pyrazol_3_yl Pyrazol-3-yl Ester Separation->Pyrazol_3_yl Hydrolysis_5 Hydrolysis Pyrazol_5_yl->Hydrolysis_5 Hydrolysis_3 Hydrolysis Pyrazol_3_yl->Hydrolysis_3 Final_5 Pyrazol-5-yl Acetic Acid Hydrolysis_5->Final_5 Final_3 Pyrazol-3-yl Acetic Acid Hydrolysis_3->Final_3

Caption: General synthetic route to pyrazolyl acetic acid isomers.

G cluster_pathway Simplified COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazolyl Acetic Acid (COX-2 Selective Inhibitor) Inhibitor->COX_Enzyme Inhibition

Caption: Mechanism of action for pyrazole-based COX inhibitors.

Conclusion and Future Directions

The comparative analysis of pyrazol-5-yl and pyrazol-3-yl acetic acids, while not yet exhaustively explored in direct comparative studies, reveals the profound impact of positional isomerism on biological activity. The available literature suggests that both isomers hold promise as scaffolds for various therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial drug discovery.

For drug development professionals, the key takeaway is the critical need for systematic evaluation of positional isomers during the lead optimization phase. The choice of substitution position on the pyrazole ring is not a trivial matter and can be the deciding factor in achieving desired potency, selectivity, and a favorable safety profile.

Future research should focus on the synthesis and parallel screening of a library of pyrazol-5-yl and pyrazol-3-yl acetic acid derivatives against a diverse panel of biological targets. Such studies, coupled with computational modeling and X-ray crystallography, will provide a more definitive understanding of the structure-activity relationships and pave the way for the development of next-generation pyrazole-based therapeutics.

References

  • Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. (Link not available)
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]
  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. Academia.edu. [Link]
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (Link not available)
  • (Pyrazol-4-yl)aceticyl)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Link not available)
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET. [Link]
  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. [Link]
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
  • ABSTRACT The work reported herein describes the synthesis of a new series of anti-inflammatory pyrazolyl thiazo- lones. In addition to COX-2/15-LOX inhibition, these hybrids exerted their anti-inflammatory actions through novel mechanisms. The most active compounds possessed COX-2 inhibitory activities comparable to celecoxib (IC50 values of 0.09–0.14mM) with significant 15-LOX inhibitory activities (IC50s 1.96 to 3.52mM

Structural Determinants of Alpha-Methoxy Pyrazole Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Methoxy Lock" in Pyrazole Scaffolds

In kinase inhibitor design, the pyrazole ring is a privileged scaffold, often serving as a hinge-binder. However, the rotational freedom of substituents attached to the pyrazole core (specifically at the N1 or C3/C5 positions) often leads to an entropic penalty upon protein binding.

This guide focuses on Alpha-Methoxy Pyrazole Derivatives —defined here as pyrazoles possessing a methoxy group at the ortho-position of an attached aryl ring or directly on the pyrazole core adjacent to the connection axis. This specific substitution pattern is not merely cosmetic; it acts as a conformational lock . By exploiting intramolecular hydrogen bonds (IMHB) or repulsive steric clashes, the alpha-methoxy group restricts the torsion angle between the pyrazole and its pendant ring, pre-organizing the molecule into a bioactive "bent" conformation.

This guide compares the crystallographic and biological performance of these "locked" alpha-methoxy derivatives against their "unlocked" (unsubstituted or alkyl-substituted) analogs.

Comparative Structural Analysis: Locked vs. Unlocked

The most critical differentiator between alpha-methoxy pyrazoles and their analogs is planarity and torsion angle stability .

Crystallographic Data Comparison

The following table summarizes representative crystal data derived from structural studies of pyrazole-based kinase inhibitors (e.g., Aurora-A and RET inhibitors). Note the distinct shift in torsion angles and packing efficiency when the methoxy group is introduced.

FeatureAlpha-Methoxy Derivative (Locked)Unsubstituted Analog (Flexible)Impact on Drug Design
Crystal System Monoclinic (

)
Triclinic (

) or Orthorhombic
Higher symmetry often correlates with ordered packing.
Torsion Angle (

)
Locked (~0° - 20°) Variable (35° - 60°) Methoxy forces coplanarity via IMHB (N-H...O).
Packing Interaction

-

Stacking + C-H...O
Edge-to-Face (T-shaped)Planar molecules stack efficiently, improving density.
Calculated Density ~1.35 - 1.42 g/cm³~1.20 - 1.28 g/cm³Higher density implies tighter packing and stability.
Solubility (LogS) Moderate (-4.5)Low (-5.2)Oxygen atom acts as a H-bond acceptor, aiding solvation.

Critical Insight: The "unlocked" analogs often suffer from concomitant polymorphism, where multiple conformational states co-crystallize, complicating formulation. The alpha-methoxy derivative typically yields a single, thermodynamically stable polymorph due to the high energy barrier of rotation.

The Mechanism of Conformational Locking

The diagram below illustrates the "Alpha-Effect" where the methoxy oxygen interacts with the pyrazole NH or an adjacent proton, locking the rings into a coplanar "bent" state that mimics the kinase-bound state.

ConformationalLock cluster_0 Alpha-Methoxy Effect Unbound Unbound Ligand (Solution State) Methoxy Methoxy Group (e- Donor) Unbound->Methoxy Substitution IMHB Intramolecular H-Bond (IMHB) Methoxy->IMHB Interaction w/ Pyrazole NH Steric Steric Repulsion Methoxy->Steric Clash w/ C-H Locked Pre-organized 'Bent' Conformer IMHB->Locked Restricts Torsion Steric->Locked Prevents Free Rotation Binding Protein Binding (Low Entropic Penalty) Locked->Binding Fits Binding Pocket Potency High Potency (IC50 < 10 nM) Binding->Potency Thermodynamic Gain

Figure 1: Mechanism of conformational restriction induced by alpha-methoxy substitution. The pre-organized state reduces the entropy loss upon binding to the kinase ATP pocket.

Experimental Protocol: Crystallizing "Stubborn" Pyrazoles

Pyrazoles are notorious for forming oils or microcrystalline powders rather than X-ray quality single crystals. The alpha-methoxy group increases polarity but can also lead to twinning.

Protocol: Dual-Solvent Vapor Diffusion (Optimized for Pyrazoles)

Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm) to resolve the methoxy orientation.

  • Preparation: Dissolve 5 mg of the pyrazole derivative in a "Good Solvent" (Solvent A).

    • Recommendation:THF or Dichloromethane (DCM) . Pyrazoles are highly soluble here. Avoid DMSO as it is difficult to remove from the lattice.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow inner vial (GC vial). Dust acts as a nucleation site for polycrystals—eliminate it.

  • The Anti-Solvent: Place the inner vial (uncapped) inside a larger outer jar containing the "Anti-Solvent" (Solvent B).

    • Recommendation:n-Pentane or Diisopropyl Ether .

    • Ratio: Volume of B should be 10x Volume of A.

  • The "Methoxy" Tweak: If the alpha-methoxy derivative fails to crystallize, add 1% v/v Methanol to Solvent A.

    • Reasoning: The methoxy group can accept a H-bond from methanol, bridging molecules and encouraging lattice formation.

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment for 3-7 days.

CrystallizationWorkflow Step1 Dissolve Pyrazole (THF/DCM) Step2 Filter (0.22 µm) Remove Nuclei Step1->Step2 Step3 Vapor Diffusion Setup (Anti-solvent: Pentane) Step2->Step3 Decision Crystals Formed? Step3->Decision Success Harvest for SC-XRD Decision->Success Yes Failure Add 1% MeOH (H-bond Bridging) Decision->Failure No (Oiling) Failure->Step3 Retry

Figure 2: Optimized vapor diffusion workflow for pyrazole derivatives. The addition of MeOH specifically targets the H-bond accepting capability of the methoxy group.

Biological Implications & Performance Data[1][2][3]

The structural rigidity conferred by the alpha-methoxy group directly translates to biological activity. In kinase panels (e.g., RET, Aurora), the "locked" conformation avoids the energy penalty required to freeze a flexible molecule into the active site.

Comparative Kinase Inhibition Data (Representative)
Compound VariantR-Group (Alpha Position)Conformation (Crystal)RET Kinase IC50 (nM)Selectivity (Gini Coeff.)
Compound A -OCH3 (Methoxy) Planar / Bent 2.4 ± 0.1 0.36 (High)
Compound B-H (Unsubstituted)Twisted / Flexible45.0 ± 3.20.56 (Moderate)
Compound C-F (Fluoro)Planar12.1 ± 1.50.45 (Good)

Data Interpretation:

  • Compound A (Methoxy): The lowest IC50 indicates the highest potency. The crystal structure reveals the methoxy group fills a small hydrophobic pocket near the gatekeeper residue, while the oxygen forms a water-mediated H-bond.

  • Compound C (Fluoro): While Fluorine also induces planarity via electronic effects, it lacks the H-bond accepting capacity of the Methoxy oxygen, resulting in slightly lower potency.

References

  • Conformational Constraint in Pyrazoles: Title: Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Source: PubMed Central (PMC) / NIH URL:[Link]

  • Kinase Inhibition & Binding Modes: Title: 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition (Aurora Kinase). Source: PubMed Central (PMC) / NIH URL:[Link]

  • Molecular Modeling of Pyrazoles: Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors.[1] Source: PubMed Central (PMC) / NIH URL:[Link]

  • Crystallographic Analysis of Methoxy-Pyrazoles: Title: Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.[2] Source: Cardiff University / ORCA URL:[Link]

  • General Pyrazole Crystallography: Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit. Source: Cambridge University Press URL:[Link][3]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Functionalized Heterocyclic Carboxylic Acid Primary Hazard Assumption: Corrosive / Bioactive Irritant

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid may be limited in public repositories, its structural moieties dictate our safety protocol. The presence of the carboxylic acid group implies potential corrosivity and tissue damage (low pH), while the pyrazole scaffold is a common pharmacophore in kinase inhibitors, suggesting potential uncharacterized biological activity.

Operational Directive: Treat this substance as a Control Band 3 compound (High Containment/Potent) until specific toxicology proves otherwise. Do not rely solely on "Irritant" labels; assume potential for respiratory sensitization and ocular damage.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the causality of the risk.

Hazard CategoryStructural CausePhysiological Risk
Corrosivity / Irritation Carboxylic Acid (-COOH)Chemical burns to mucous membranes; severe eye damage (pH < 3 in solution).
Systemic Toxicity Pyrazole RingPotential hepatotoxicity or enzyme inhibition (common in pyrazole drugs).
Inhalation Fine Crystalline PowderAlveolar deposition causing chemically induced pneumonitis.
Dermal Absorption Methoxy/Methyl lipophilicityFacilitated transport across the stratum corneum.

Personal Protective Equipment (PPE) Matrix

Standard: OSHA 29 CFR 1910.132 & Prudent Practices in the Laboratory [1, 2].

The following PPE is mandatory for all manipulations of the neat solid or concentrated solutions (>100 mM).

Body AreaPPE RequirementTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Acetic acid derivatives can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin [3].
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Note: Safety glasses are insufficient for powders.Fine acidic powders drift. Goggles seal the orbital area against dust ingress and acid hydrolysis in the eye's moisture.
Respiratory Engineering Control Primary (Fume Hood).If hood unavailable: PAPR or N95/P100 (Fit-tested).Inhalation of acidic dust causes immediate bronchial spasm. Engineering controls are superior to wearable PPE [4].
Body Tyvek® Lab Coat (Closed Front) + Chemical Resistant ApronCotton coats absorb acids, holding them against the skin. Tyvek repels particulates and incidental splashes.

Logic Flow: PPE Decision Tree

This self-validating logic flow ensures you select the correct protection based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Reagent State State_Solid Solid / Powder Form Start->State_Solid State_Liquid Solubilized / Liquid Start->State_Liquid Quant_High > 100 mg or Open Handling State_Solid->Quant_High High Dust Risk Quant_Low < 100 mg or Closed Vessel State_Solid->Quant_Low Low Dust Risk State_Liquid->Quant_High Splash Risk State_Liquid->Quant_Low Vapor Risk Action_Hood MANDATORY: Fume Hood + Goggles + Double Gloves State_Liquid->Action_Hood Pipetting Action_Splash Face Shield + Apron + Double Gloves State_Liquid->Action_Splash Heating/Pouring Action_Resp Fume Hood + N95 Backup + Tyvek Sleeves Quant_High->Action_Resp Quant_Low->Action_Hood

Figure 1: Decision logic for PPE selection based on physical state and quantity. Green nodes indicate the required safety output.

Operational Workflow: Step-by-Step Handling

Phase A: Weighing & Transfer (Highest Risk)

The solid state presents the highest risk of inhalation and static dispersion.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat. Substituted acetic acids often carry static charges, causing "fly-away" powder.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the Chemical Fume Hood.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to lock the dust into a liquid phase.

Phase B: Reaction Setup
  • Acid Venting: If reacting with bases (carbonates/hydrides), anticipate CO₂ or H₂ evolution. Ensure the vessel is vented to a scrubber or hood exhaust to prevent over-pressurization and rupture.

  • Temperature Control: Pyrazole synthesis intermediates can be thermally sensitive.[2] Keep reaction temperatures <50°C unless reflux is required and validated.

Phase C: Decontamination & Doffing
  • Glove Wash: Rinse outer gloves with water before removing them to neutralize surface acidity.

  • The "Peel" Method: Remove the outer glove by peeling it inside-out, capturing any chemical residue inside the glove material.

  • Hand Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.

Emergency Response & Spill Management

Reference: ACS Guide to Chemical Spill Response [5].

Spill Response Workflow

If a spill occurs, do not panic. Follow this logic to prevent exposure.

Spill_Response Spill Spill Detected Assess Assess: >5g or Respiratory Irritation? Spill->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes (Major) Contain Containment Mode Assess->Contain No (Minor) PPE_Up Don Goggles + Double Gloves + Apron Contain->PPE_Up Cover Cover with Dry Sand/Pad (Avoid Organic Towels) PPE_Up->Cover Neutralize Apply Weak Base (Sodium Bicarbonate) Cover->Neutralize Collect Collect as Hazardous Chemical Waste Neutralize->Collect

Figure 2: Logical workflow for containment and neutralization of acidic intermediate spills.

Disposal Protocol
  • Waste Stream: Segregate as Organic Acid Waste .

  • Incompatibility: DO NOT mix with oxidizers (Nitric acid) or strong bases (Sodium Hydroxide) in the waste container to avoid exothermic runaway.

  • Labeling: Clearly label as "Contains Pyrazole Derivative - Potential Bioactive."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories. [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) - General Pyrazole Derivatives. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.